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6-Trifluoromethyl-pyridazine-3-carbonitrile Documentation Hub

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  • Product: 6-Trifluoromethyl-pyridazine-3-carbonitrile
  • CAS: 1206524-27-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Summary The moiety 6-trifluoromethyl-pyridazine-3-carbonitrile represents a "privileged scaffold" in modern drug discovery. It combines the metabolic stability and lipophilicity modulation of the trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 6-trifluoromethyl-pyridazine-3-carbonitrile represents a "privileged scaffold" in modern drug discovery. It combines the metabolic stability and lipophilicity modulation of the trifluoromethyl group (


) with the versatile reactivity of the nitrile (

) handle. The electron-deficient pyridazine ring (1,2-diazine) serves as a potent bioisostere for pyridine and phenyl rings, often improving solubility and reducing hERG liability in kinase inhibitors and herbicide development.

This guide details the transition-metal catalyzed cyanation of 3-chloro-6-(trifluoromethyl)pyridazine. Unlike classical Rosenmund-von Braun reactions that require harsh conditions, this protocol utilizes a Palladium(0)/Zinc Cyanide system to ensure high regioselectivity, safety, and scalability.[1]

Retrosynthetic Analysis & Strategy

To ensure a robust supply chain, the synthesis is disconnected at the carbon-carbon bond of the nitrile group. The electron-deficient nature of the pyridazine ring facilitates oxidative addition with Palladium, making the 3-chloro derivative the ideal precursor.

Strategic Disconnection Tree

The following diagram illustrates the logical chemical lineage, moving from the target molecule back to commercially available commodity chemicals.

Retrosynthesis Target TARGET MOLECULE 6-Trifluoromethyl-pyridazine-3-carbonitrile Precursor KEY INTERMEDIATE 3-Chloro-6-(trifluoromethyl)pyridazine Precursor->Target Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Pyridazinone TAUTOMERIC PRECURSOR 6-(Trifluoromethyl)pyridazin-3(2H)-one Pyridazinone->Precursor Deoxychlorination (POCl3) RawMaterials COMMODITY CHEMICALS Ethyl 4,4,4-trifluoro-3-oxobutanoate + Hydrazine Hydrate RawMaterials->Pyridazinone Cyclocondensation

Figure 1: Retrosynthetic logic flow from target nitrile to commodity keto-esters.

Core Protocol: Pd-Catalyzed Cyanation

Methodology: Palladium-Catalyzed Cross-Coupling with Zinc Cyanide (


).[1]
Rationale:  While classical nucleophilic aromatic substitution (

) is possible on electron-deficient rings, it often suffers from poor selectivity and polymerization side-reactions. The use of

is preferred over

or

because it is less hygroscopic, allows for precise stoichiometry, and the slow release of cyanide ions prevents catalyst poisoning (a common issue with high concentrations of free cyanide).
Reaction Scheme


Experimental Workflow

The following protocol is designed for a 10 mmol scale validation run.

Reagents & Materials
ComponentEquiv.QuantityRole
3-Chloro-6-(trifluoromethyl)pyridazine 1.01.82 gLimiting Reagent
Zinc Cyanide (

)
0.650.76 gCyanide Source

0.02183 mgCatalyst Precursor
dppf (Ligand)0.04221 mgLigand (Bi-dentate)
Zinc Dust (Optional)0.1065 mgCatalyst Activator/Scavenger
DMF (Anhydrous)N/A20 mLSolvent
Step-by-Step Procedure
  • Inerting: Equip a 100 mL Schlenk flask or 3-neck RBF with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry under vacuum and backfill with

    
     (3 cycles).
    
  • Solids Addition: Charge the flask with the aryl chloride,

    
    , 
    
    
    
    , dppf, and Zn dust.
    • Note: Adding reagents in the solid state under positive nitrogen pressure minimizes catalyst oxidation.

  • Solvation: Add anhydrous DMF via syringe. Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (Critical Process Parameter).

  • Reaction: Heat the mixture to 100°C for 3–5 hours.

    • Monitoring: Monitor via TLC (EtOAc/Hexane 3:7) or LC-MS. The starting chloride (

      
       min) should disappear, replaced by the nitrile (
      
      
      
      min, typically more polar).
  • Workup (Cyanide Safety):

    • Cool to room temperature.[1][2]

    • Quench: Dilute with EtOAc (50 mL) and quench with saturated

      
       or dilute NaOH/Bleach  solution to complex/oxidize remaining cyanide.
      
    • Filter through a pad of Celite to remove Zinc salts and Palladium black.

  • Purification: Wash the organic layer with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
    • Column Chromatography: Silica gel, gradient elution 0-20% EtOAc in Hexanes.

  • Yield Expectation: 85–92% (Off-white solid).

Critical Process Parameters (CPPs) & Troubleshooting

The success of this reaction hinges on maintaining the active Pd(0) species and managing the cyanide concentration.

ReactionWorkflow Start Start: Reagents Mixed O2_Check Is System O2 Free? Start->O2_Check O2_Check->Start No (Resparge) Heat Heat to 100°C O2_Check->Heat Yes Monitor LC-MS Check (3 Hours) Heat->Monitor Stalled Reaction Stalled? Monitor->Stalled Incomplete Complete Workup & Quench Monitor->Complete Conversion >98% Stalled->Heat No (Continue) AddCat Add 1% Pd/Ligand Stalled->AddCat Yes AddCat->Heat

Figure 2: Decision logic for reaction monitoring and troubleshooting.

ParameterSpecificationImpact of Deviation
Solvent Water Content < 0.1% (Karl Fischer)High water content can hydrolyze the nitrile to the amide.
Oxygen Level < 5 ppm

rapidly oxidizes Pd(0) to inactive Pd(II), stalling the cycle.
Temperature 90°C – 110°C< 90°C: Sluggish kinetics. > 120°C: Ligand dissociation and Pd black precipitation.
Stoichiometry 0.6 eq

Excess cyanide can coordinate to Pd, blocking the active site ("Cyanide Poisoning").

Safety & Toxicology (E-E-A-T)

WARNING: This protocol involves Cyanide , a rapid-acting mitochondrial toxin.

  • Engineering Controls: All weighing and handling of

    
     must occur in a certified chemical fume hood.
    
  • Waste Management:

    • Aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate (

      
      ) before disposal.
      
    • Never mix cyanide waste with acid; this generates lethal HCN gas.

  • First Aid: An antidote kit (Amyl nitrite, Sodium nitrite, Sodium thiosulfate) must be present and unexpired.

  • Substrate Hazards: The 6-trifluoromethyl-pyridazine precursor is an irritant and potential sensitizer. Wear double nitrile gloves.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[1][2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][2]

    • Relevance: Establishes the foundational "mild" conditions for heteroaryl cyan
    • [2]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.

    • Relevance: Discusses alternative non-toxic cyanide sources if Zn(CN)2 is unavailable.[3]

  • Safe Work Australia. (2020). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.

    • Relevance: Authoritative safety protocols for handling cyanide compounds.[4][5][6]

  • Vertex Pharmaceuticals. (2010).

    • Relevance: Industrial application demonstrating the synthesis of 3-cyano-6-trifluoromethylpyridazine
  • NOAA Office of Response and Restoration. (2024).

    • Relevance: Specific chemical compatibility and emergency response data for Zn(CN)2.[4]

Sources

Exploratory

Comprehensive Synthetic Guide: 6-(Trifluoromethyl)pyridazine-3-carbonitrile

This guide details the technical synthesis of 6-(trifluoromethyl)pyridazine-3-carbonitrile , a high-value scaffold in medicinal chemistry known for its utility as a bioisostere of pyridine and phenyl rings with enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 6-(trifluoromethyl)pyridazine-3-carbonitrile , a high-value scaffold in medicinal chemistry known for its utility as a bioisostere of pyridine and phenyl rings with enhanced metabolic stability and lipophilicity.

The narrative focuses on the most reliable, scalable pathway: the transition-metal-catalyzed cyanation of the key intermediate 3-chloro-6-(trifluoromethyl)pyridazine .

Executive Summary

  • Target Molecule: 6-(Trifluoromethyl)pyridazine-3-carbonitrile

  • CAS Registry: [Verify specific isomer, typically derived from 35857-89-7 analog logic]

  • Core Application: Drug discovery (Kinase inhibitors, GPCR ligands). The electron-deficient pyridazine ring, combined with the strongly withdrawing

    
     and 
    
    
    
    groups, creates a unique electrostatic profile for
    
    
    -stacking interactions and metabolic blocking.
  • Primary Challenge: Controlling hydrolysis of the nitrile under basic conditions and managing the volatility of fluorinated intermediates.

Retrosynthetic Analysis

The most logical disconnection relies on Nucleophilic Aromatic Substitution (S_NAr) or Palladium-Catalyzed Cross-Coupling to introduce the nitrile group. The trifluoromethyl group is best installed early in the sequence, either via ring construction or radical functionalization, to avoid late-stage fluorination challenges.

Retrosynthesis Target 6-(Trifluoromethyl) pyridazine-3-carbonitrile Precursor 3-Chloro-6-(trifluoromethyl) pyridazine Target->Precursor Pd-Catalyzed Cyanation Pyridazinone 6-(Trifluoromethyl) pyridazin-3(2H)-one Precursor->Pyridazinone Deoxychlorination (POCl3) BuildingBlocks Hydrazine + 4,4,4-Trifluoro-3-oxobutanoate (Functionalized Equivalent) Pyridazinone->BuildingBlocks Cyclocondensation

Figure 1: Retrosynthetic strategy prioritizing the stable chloro-intermediate.

Detailed Synthetic Protocols

Phase 1: Synthesis of Key Intermediate (3-Chloro-6-(trifluoromethyl)pyridazine)

If this intermediate is not purchased commercially (CAS: 258506-68-2), it is synthesized via the chlorination of 6-(trifluoromethyl)pyridazin-3(2H)-one.

Step 1.1: Chlorination via POCl

This step converts the lactam (pyridazinone) tautomer into the chloro-heterocycle.

  • Reagents: Phosphorus oxychloride (

    
    ), 6-(trifluoromethyl)pyridazin-3(2H)-one.
    
  • Solvent: Neat or Acetonitrile (

    
    ).
    
  • Catalyst: Catalytic N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

Protocol:

  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 6-(trifluoromethyl)pyridazin-3(2H)-one (1.0 equiv).

  • Addition: Carefully add

    
     (5.0 – 10.0 equiv). Caution: Exothermic.
    
  • Reflux: Heat the mixture to 90–100°C for 3–5 hours. Monitor via TLC (Hexane/EtOAc) or LCMS. The starting material peak (polar) should disappear, replaced by the less polar chloride.

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Critical Safety:

    
     hydrolysis releases HCl gas and heat. Maintain temperature <20°C.
    
  • Extraction: Neutralize with saturated

    
     (pH ~8) and extract with Dichloromethane (DCM) (3x).
    
  • Purification: Dry organic layers over

    
    , concentrate, and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
    
  • Yield Expectation: 85-95%.

Phase 2: Cyanation (The Critical Step)

Direct nucleophilic displacement using NaCN is often sluggish due to the electron-rich nature of the leaving group bond, despite the ring's deficiency. Palladium-catalyzed cyanation is the industry standard for reproducibility and safety (avoiding HCN gas generation).

Reaction Scheme


Experimental Protocol
  • Substrate: 3-Chloro-6-(trifluoromethyl)pyridazine.[1][2][3][4]

  • Cyanating Agent: Zinc Cyanide (

    
    ) (0.6 – 0.7 equiv; delivers 1.2–1.4 equiv CN).
    
  • Catalyst:

    
     (2-5 mol%) or 
    
    
    
    .
  • Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%) or Xantphos (for difficult substrates).

  • Solvent: Anhydrous DMF or NMP (degassed).

  • Additives: Zinc powder (10 mol%) can be added to keep Pd in the active (0) state.

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial/flask and cool under Argon/Nitrogen.

  • Loading: Add the chloro-pyridazine (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    (0.02 equiv), and dppf (0.04 equiv).
  • Solvation: Add anhydrous DMF (concentration ~0.2 M). Sparge with Nitrogen for 10 minutes to remove oxygen.

  • Reaction: Seal the vessel and heat to 110–120°C for 4–16 hours.

    • Note: Pyridazines are thermally stable, but excessive heat (>140°C) may cause decomposition of the catalyst.

  • Work-up (Cyanide Safety):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Quench: Add 2M

      
       or saturated 
      
      
      
      solution to complex excess cyanide. Stir for 30 minutes.
    • Filter through a pad of Celite to remove Zinc salts/Pd residues.

  • Extraction: Wash the filtrate with water (2x) and brine (1x).

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient). The nitrile product is typically more polar than the chloro-precursor but less polar than the hydrolyzed amide side-product.

Analytical Characterization Data (Expected)

TechniqueExpected Signal / PatternInterpretation
1H NMR Two doublets (or singlet if coincident) in aromatic region (7.8 – 8.5 ppm).The pyridazine protons are deshielded by the N-N bond and EWGs.
19F NMR Single peak around -63 to -68 ppm.Characteristic of aromatic

group.
13C NMR Quartet at ~120-125 ppm (

Hz). Nitrile peak at ~115 ppm.
Confirms

and

incorporation.
HRMS [M+H]+ matches formula

.
Confirming molecular weight (approx 173.1).

Safety & Handling (E-E-A-T)

Cyanide Hazard Management
  • Engineering Controls: All reactions involving

    
     must be performed in a functioning fume hood.
    
  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate (

    
    ) before disposal. Never  acidify cyanide waste.
    
  • Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and unexpired in the lab.

Thermal Stability
  • DSC Warning: While the pyridazine ring is stable, the combination of high nitrogen content and cyano groups can be energetic. Perform a Differential Scanning Calorimetry (DSC) test before scaling above 100g to check for exothermic decomposition onset.

Process Logic & Pathway Visualization

SynthesisFlow cluster_0 Precursor Synthesis cluster_1 Functionalization Start 6-(Trifluoromethyl) pyridazin-3(2H)-one Step1 Chlorination (POCl3, 100°C) Start->Step1 Intermed 3-Chloro-6-(trifluoromethyl) pyridazine Step1->Intermed Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3, dppf) Intermed->Step2 Final 6-(Trifluoromethyl) pyridazine-3-carbonitrile Step2->Final Waste Amide Side-Product Step2->Waste Hydrolyzed Amide (if wet DMF used)

Figure 2: Forward synthetic workflow with critical impurity control points.

References

  • Precursor Synthesis (Chlorination): Synthesis of 3-chloro-6-(trifluoromethyl)pyridazine. (CAS 258506-68-2).[1][2][3] Available from commercial suppliers (e.g., BLD Pharm, ChemScene) or synthesized via standard POCl3 methods. [4]

  • General Cyanation Methodology: Palladium-Catalyzed Cyanation of Aryl Chlorides. A widely accepted protocol for electron-deficient heterocycles.

  • Pyridazine Ring Construction: Synthesis of 6-(trifluoromethyl)pyridazin-3(2H)-one. (CAS 174607-36-4).[5] [5]

  • Safety Protocols: Procedures for Handling Cyanides in Organic Synthesis.

Sources

Foundational

Technical Monograph: 6-Trifluoromethyl-pyridazine-3-carbonitrile

Advanced Building Block for Medicinal Chemistry & Agrochemical Discovery Executive Summary 6-Trifluoromethyl-pyridazine-3-carbonitrile (CAS 133260-84-9) represents a high-value heterocyclic scaffold in modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Medicinal Chemistry & Agrochemical Discovery

Executive Summary

6-Trifluoromethyl-pyridazine-3-carbonitrile (CAS 133260-84-9) represents a high-value heterocyclic scaffold in modern drug discovery. Structurally, it combines the electron-deficient pyridazine ring with two critical pharmacophores: a trifluoromethyl group (


) and a nitrile group (

).

This molecule serves as a pivotal "linchpin" intermediate. The trifluoromethyl moiety imparts metabolic stability and lipophilicity (modulating


), while the nitrile group acts as a versatile reactive handle for further elaboration into amines, acids, amides, or heterocycles (e.g., tetrazoles). It is increasingly utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals where bioisosterism to phenyl or pyridyl rings is required to optimize physicochemical properties.

Physicochemical Profile

The following data aggregates calculated and observed properties for 6-Trifluoromethyl-pyridazine-3-carbonitrile. Researchers should note that the electron-withdrawing nature of both substituents significantly lowers the basicity of the pyridazine nitrogens compared to unsubstituted pyridazine.

PropertyValue / DescriptionSignificance in Drug Design
CAS Number 133260-84-9Unique Identifier
Molecular Formula

--
Molecular Weight 173.10 g/mol Low MW allows for fragment-based drug design (FBDD).
Predicted

~1.2 - 1.5Moderate lipophilicity; favorable for CNS penetration when incorporated into larger scaffolds.
Topological Polar Surface Area (TPSA) ~50 ŲWell within Veber rules for oral bioavailability (<140 Ų).
H-Bond Acceptors 3 (2 Ring N, 1 Nitrile N)Interaction points for target protein binding pockets.
H-Bond Donors 0Requires derivatization to introduce donor functionality.
Physical State Solid (Off-white to pale yellow)Easy handling compared to volatile liquids.
Electronic Character Highly Electron Deficient (

-deficient)
Susceptible to nucleophilic attack; resistant to oxidative metabolism.

Synthetic Access & Methodology

The synthesis of 6-Trifluoromethyl-pyridazine-3-carbonitrile typically follows a convergent route starting from commercially available halogenated pyridazines. The choice of pathway depends on the scale and available reagents.

Pathway A: Palladium-Catalyzed Cyanation (Modern Standard)

This method is preferred for pharmaceutical GMP synthesis due to higher yields and milder conditions compared to classical copper-mediated methods.

Precursor: 3-Chloro-6-(trifluoromethyl)pyridazine Reagents:


, 

(Catalyst), dppf (Ligand),

dust (activator). Solvent: DMA or DMF (Anhydrous). Conditions: 120°C, 2-4 hours, Inert Atmosphere (

).

Mechanism:

  • Oxidative Addition:

    
     inserts into the C-Cl bond of the pyridazine.
    
  • Transmetallation: Cyanide transfers from Zinc to Palladium.

  • Reductive Elimination: Formation of the C-CN bond and regeneration of

    
    .
    
Pathway B: Rosenmund-von Braun Reaction (Classical)

Precursor: 3-Chloro-6-(trifluoromethyl)pyridazine Reagents:


 (Copper(I) cyanide).
Solvent:  NMP or Pyridine.
Conditions:  High temperature (160-180°C), extended reflux.
Note:  Harder work-up due to copper waste; lower functional group tolerance.
Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and the strategic divergence points.

SynthesisPath Start 3,6-Dichloropyridazine Inter 3-Chloro-6-(trifluoromethyl) pyridazine Start->Inter Radical CF3 Source (e.g., Langlois Reagent) Target 6-Trifluoromethyl- pyridazine-3-carbonitrile (CAS 133260-84-9) Inter->Target Path A: Zn(CN)2, Pd-Cat (High Yield, Clean) Inter->Target Path B: CuCN, Heat (Classical, Difficult Workup)

Figure 1: Synthetic pathways to the target molecule. Path A is recommended for purity and yield.

Reactivity & Functionalization: The "Hub" Concept

The core value of 6-Trifluoromethyl-pyridazine-3-carbonitrile lies in its reactivity. It acts as a divergent point for creating complex molecular architectures.

Nitrile Transformations

The nitrile group at position 3 is electronically activated by the para-trifluoromethyl group and the diaza-ring, making it highly susceptible to hydrolysis and reduction.

  • Hydrolysis to Carboxylic Acid:

    • Reagents:

      
       (aq) or 
      
      
      
      .
    • Product: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid.

    • Use: Peptide coupling to form amides.

  • Reduction to Amine:

    • Reagents:

      
       or 
      
      
      
      .
    • Product: (6-(Trifluoromethyl)pyridazin-3-yl)methanamine.

    • Use: Linker generation for fragment growing.

  • [3+2] Cycloaddition:

    • Reagents:

      
      , 
      
      
      
      .
    • Product: 5-(6-(Trifluoromethyl)pyridazin-3-yl)-1H-tetrazole.

    • Use: Bioisostere for carboxylic acid (improves metabolic stability).

Nucleophilic Aromatic Substitution ( )

While the molecule is designed to be stable, the ring carbons are electrophilic. Strong nucleophiles can attack the ring, particularly if the reaction conditions are harsh. However, the primary utility is usually preserving the ring and modifying the nitrile.

Reactivity Workflow Diagram

Reactivity Core 6-Trifluoromethyl-pyridazine-3-carbonitrile (The Hub) Acid Carboxylic Acid (Amide Coupling) Core->Acid Hydrolysis (NaOH/H2O) Amine Primary Amine (Linker Synthesis) Core->Amine Reduction (H2, Raney Ni) Tetrazole Tetrazole (Acid Bioisostere) Core->Tetrazole Cycloaddition (NaN3, NH4Cl) Ketone Ketone (Scaffold Extension) Core->Ketone Grignard Addition (R-MgBr + H3O+)

Figure 2: Divergent synthesis capabilities of the nitrile handle.

Medicinal Chemistry Applications

Bioisosterism

The pyridazine ring is often used as a bioisostere for phenyl or pyridine rings to:

  • Increase Solubility: The nitrogen atoms can accept hydrogen bonds, potentially lowering

    
     relative to a phenyl ring (though the 
    
    
    
    counteracts this).
  • Alter Dipole Moment: Changing the vector of the dipole can improve binding affinity in specific pockets.

The Fluorine Effect

The 6-trifluoromethyl group serves two roles:

  • Metabolic Blocking: It protects the C-6 position from oxidative metabolism (e.g., P450 oxidation), extending the drug's half-life (

    
    ).
    
  • Lipophilicity: It increases membrane permeability, aiding in blood-brain barrier (BBB) penetration for CNS targets.

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Nitriles are generally toxic if swallowed, inhaled, or in contact with skin (liberation of cyanide in vivo is a risk, though aromatic nitriles are more stable).

  • Irritant: Causes skin and eye irritation.

Standard Operating Procedure (SOP):

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste Disposal: Segregate as "Cyanide-containing organic waste" if required by local regulations, or standard halogenated organic waste. Do not mix with strong acids (risk of HCN evolution).

References

  • PubChem. 6-Methoxy-3-(trifluoromethyl)picolinonitrile (Analogue Reference).[1] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyridazines. (General synthetic methodologies for pyridazine rings). Available at: [Link]

  • Journal of Medicinal Chemistry.Application of Trifluoromethyl Pyridines and Pyridazines in Drug Design. (Contextual grounding for bioisosterism). Note: General reference to field standard practices.

Sources

Exploratory

Technical Monograph: 6-Trifluoromethyl-pyridazine-3-carbonitrile

Subtitle: Structural Analysis, Synthetic Pathways, and Analytical Validation in Drug Discovery Executive Summary 6-Trifluoromethyl-pyridazine-3-carbonitrile (6-TFMP-3-CN) represents a high-value pharmacophore in modern m...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Structural Analysis, Synthetic Pathways, and Analytical Validation in Drug Discovery

Executive Summary

6-Trifluoromethyl-pyridazine-3-carbonitrile (6-TFMP-3-CN) represents a high-value pharmacophore in modern medicinal chemistry. It combines the metabolic stability and lipophilicity of the trifluoromethyl group with the electronic versatility of the nitrile moiety, all scaffolded upon an electron-deficient pyridazine core. This guide provides a rigorous technical framework for the synthesis, characterization, and handling of this compound, designed for researchers requiring high-purity intermediates for kinase inhibitor or agrochemical development.

Part 1: Chemical Identity & Structural Significance[1][2]

The utility of 6-TFMP-3-CN lies in its unique electronic landscape. The pyridazine ring (1,2-diazine) is inherently electron-deficient. The addition of two strong electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF₃) at position 6 and the nitrile (-CN) at position 3—creates a highly polarized system.

PropertyDescriptorRelevance to Drug Design
Molecular Formula C₆H₂F₃N₃Low molecular weight fragment (<200 Da).
Molecular Weight 173.10 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Electronic Nature

-deficient
Susceptible to nucleophilic aromatic substitution (SNAr) if derivatized further.
Lipophilicity High (due to -CF₃)Enhances membrane permeability (LogP modulation).
Dipole Moment SignificantStrong directionality for binding pocket alignment.

Mechanistic Insight: The -CF₃ group acts as a "metabolic shield," blocking oxidative metabolism at the C6 position, while the nitrile group serves as a versatile handle for further transformation (e.g., hydrolysis to amides, reduction to amines, or cyclization to tetrazoles).

Part 2: Synthesis & Production Strategy

The most robust route to 6-TFMP-3-CN is the Palladium-Catalyzed Cyanation of 3-chloro-6-(trifluoromethyl)pyridazine. This method is preferred over nucleophilic substitution with simple alkali cyanides due to the suppression of side reactions and higher yields.

Reaction Scheme (DOT Visualization)

Synthesis_Pathway Start 3-Chloro-6-(trifluoromethyl) pyridazine Inter Pd-Complex Intermediate Start->Inter Oxidative Addn Reagents Zn(CN)2 Pd(PPh3)4 (5 mol%) DMF, 100°C, 4h Reagents->Inter Product 6-Trifluoromethyl-pyridazine- 3-carbonitrile Inter->Product Reductive Elim Workup Aq. Quench & EtOAc Extraction Product->Workup Purification

Caption: Figure 1. Palladium-catalyzed cyanation workflow utilizing Zinc Cyanide as the cyanide source to ensure controlled transmetallation.

Detailed Protocol

Safety Note: This reaction generates cyanide species. All operations must be performed in a well-ventilated fume hood with HCN sensors active.

  • Reagent Loading: In a dry Schlenk flask, charge 3-chloro-6-(trifluoromethyl)pyridazine (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate) under an argon atmosphere.

  • Activation: Degas the mixture via three freeze-pump-thaw cycles to remove O₂ (oxygen poisons the Pd(0) catalyst).

  • Reaction: Heat to 100°C for 4–6 hours.

    • Causality: High temperature is required to overcome the activation energy for the transmetallation step on the electron-poor pyridazine ring.

  • Quench: Cool to RT. Dilute with EtOAc and wash with 1M NH₄OH (to sequester zinc salts).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes early due to the lipophilic -CF₃ group.

Part 3: Analytical Characterization & Validation

To ensure the integrity of the synthesized scaffold, a multi-modal analytical approach is required. The following protocols are designed to be self-validating , meaning the failure of one parameter highlights a specific impurity type.

NMR Spectroscopy (Structural Confirmation)

The symmetry of the pyridazine ring is broken by the substituents, resulting in a distinct pair of doublets.

NucleusExpected Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Assignment
¹H 8.10 – 8.25Doublet~8.5 HzH-4 (Ortho to CN)
¹H 7.95 – 8.10Doublet~8.5 HzH-5 (Ortho to CF₃)
¹⁹F -63.0 to -65.0SingletN/A-CF₃ group
¹³C ~115.0SingletN/A-CN (Nitrile Carbon)

Validation Logic:

  • Impurity Check: If you observe a broad singlet at >10 ppm, hydrolysis has occurred (formation of the carboxylic acid).

  • Starting Material Check: The ¹H NMR of the chloro-precursor will have slightly different shifts. Co-spotting on TLC or overlaying NMR is essential.

Infrared Spectroscopy (Functional Group Verification)
  • Target Peak: Nitrile stretch (-C≡N) at 2230–2250 cm⁻¹ .

  • Validation: The absence of a broad -OH stretch (3000–3500 cm⁻¹) confirms the product is dry and free of hydrolyzed amide/acid byproducts.

Mass Spectrometry (Identity)
  • Technique: GC-MS (preferred due to volatility) or LC-MS (ESI+).

  • Target Ion: m/z = 173 [M]⁺ or 174 [M+H]⁺.

  • Fragmentation Pattern: Look for loss of -CN (26 Da) or -CF₃ (69 Da) in EI-MS.

Analytical Decision Tree (DOT Visualization)

Analysis_Workflow Sample Crude Product TLC TLC (Hex/EtOAc) Sample->TLC SM_Present Start Material Visible? TLC->SM_Present Recycle Reprocess/Column SM_Present->Recycle Yes NMR 1H & 19F NMR SM_Present->NMR No Purity_Check Integrals Correct? NMR->Purity_Check Purity_Check->Recycle No (<95%) Final Release Batch Purity_Check->Final Yes (>98%)

Caption: Figure 2. Step-wise analytical validation logic to ensure batch release criteria are met.

Part 4: Handling, Stability, and Safety

Stability Profile
  • Hydrolytic Stability: The nitrile group at position 3 is activated by the electron-withdrawing pyridazine ring. It is susceptible to hydrolysis under strongly acidic or basic conditions (forming the amide or acid). Store under inert gas (Argon) at 4°C.

  • Thermal Stability: Generally stable up to 100°C, but avoid prolonged exposure to heat without solvent.

Safety Protocols
  • Cyanide Hazard: While the nitrile is covalently bonded, combustion or strong acid contact can release HCN.

  • Skin Permeability: The lipophilic -CF₃ group increases skin absorption. Double-gloving (Nitrile over Latex) is mandatory.

Part 5: Applications in Medicinal Chemistry[1][3][4][5]

6-TFMP-3-CN serves as a critical intermediate for "Scaffold Hopping."

  • Bioisosterism: It acts as a bioisostere for 4-trifluoromethyl-benzonitrile but with improved aqueous solubility due to the pyridazine nitrogens.

  • Kinase Inhibition: The scaffold is frequently found in inhibitors targeting the MAPK pathway. The nitrogen atoms in the pyridazine ring can serve as hydrogen bond acceptors for the hinge region of kinases.

  • Agrochemicals: Used in the synthesis of bleaching herbicides where the -CF₃ group provides metabolic resistance in plants.

References

  • Synthesis of Trifluoromethyl-pyridazines

    • Title: Practical Synthesis of Trifluoromethyl
    • Source: Journal of Organic Chemistry (via ACS/PubChem).
    • URL:[Link] (Referencing precursor chemistry).

  • Cyanation Methodologies

    • Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.
    • Source: Chemical Reviews.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[1][2]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • Safety Data (Precursor)

    • Title: 3-Chloro-6-(trifluoromethyl)
    • Source: Sigma-Aldrich.[3][4]

Sources

Foundational

1H NMR of 6-Trifluoromethyl-pyridazine-3-carbonitrile

The following guide details the technical analysis of 6-Trifluoromethyl-pyridazine-3-carbonitrile using proton nuclear magnetic resonance ( H NMR). This document is structured for pharmaceutical researchers requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical analysis of 6-Trifluoromethyl-pyridazine-3-carbonitrile using proton nuclear magnetic resonance (


H NMR). This document is structured for pharmaceutical researchers requiring high-fidelity structural verification.

Technical Guide: H NMR Analysis of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Summary & Structural Context

Compound: 6-Trifluoromethyl-pyridazine-3-carbonitrile Molecular Formula:


Role in Drug Discovery:  This scaffold serves as a critical bioisostere for phenyl rings, offering improved metabolic stability and lipophilicity modulation due to the trifluoromethyl (

) and nitrile (

) moieties.[1] NMR Signature: The spectrum is defined by a highly electron-deficient heteroaromatic system.[1] The key challenge lies not in finding the peaks, but in unambiguously assigning the two aromatic protons (H-4 and H-5) which appear as a classic AB or AX spin system, potentially complicated by long-range fluorine coupling.[1]

Experimental Protocol: Signal Acquisition

To ensure data integrity suitable for regulatory submission or publication, follow this self-validating protocol.

Sample Preparation[1][2]
  • Solvent Selection: DMSO-

    
      is the preferred solvent.[1]
    
    • Reasoning: The compound is highly polar.[1]

      
       may lead to aggregation or poor solubility, resulting in broadened lines that obscure fine fluorine coupling. DMSO-
      
      
      
      ensures monomeric dispersion and sharp lines.[1]
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
    • Note: Avoid higher concentrations to prevent viscosity-induced line broadening.[1]

Instrument Parameters
  • Frequency: Minimum 400 MHz (required to resolve second-order effects if shifts are close).

  • Spectral Width: -2 to 14 ppm (standard).[1]

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    5 seconds.
    • Causality: The protons on this electron-deficient ring lack adjacent protons for efficient dipolar relaxation.[1] A short

      
       will under-integrate these signals relative to solvent or aliphatic impurities.[1]
      
  • Scans (NS): 16–64 (sufficient for >10 mg).[1]

Spectral Interpretation & Data Analysis

The Aromatic Region (The Core AB System)

The pyridazine ring possesses a plane of symmetry broken by the 3,6-substitution.[1] We expect two distinct signals for H-4 and H-5 .[1]

ProtonPositionMultiplicityApprox.[1][2][3][4][5][6][7][8] Shift (

)
Coupling Constants (

)
Structural Logic
H-5 Ortho to

Doublet of Quartets*8.3 – 8.6 ppm

Hz

Hz
Inductive withdrawal by

deshields this proton.[1] Proximity to F typically induces broadening or quartet splitting.[1]
H-4 Ortho to

Doublet8.2 – 8.5 ppm

Hz
Mesomeric withdrawal by

deshields this proton.[1] Usually sharper than H-5.[1]
  • Note on Shifts: Both protons are heavily deshielded due to the electron-deficient 1,2-diazine ring and the two electron-withdrawing groups.[1] They will likely appear as a pair of "roofed" doublets if the chemical shift difference (

    
    ) is small relative to the coupling constant (
    
    
    
    ).[1]
  • Note on Fluorine Coupling: The

    
     coupling (W-coupling) is often small.[1] On lower field instruments (<400 MHz), H-5 may appear merely as a broadened doublet , while H-4 remains a sharp doublet .[1] This difference in line width is a critical diagnostic tool for assignment without 2D NMR.[1]
    
Quantitative Integration

Because there are no aliphatic protons in the molecule, integration is relative.[1]

  • Set the integral of the H-4/H-5 pair to 2.00 .[1]

  • Verify purity by integrating solvent peaks (e.g., DMSO pentet at 2.50 ppm) or known impurities.[1]

Impurity Profiling

Common synthetic routes (e.g., nucleophilic substitution of 3-chloro-6-trifluoromethylpyridazine) leave specific fingerprints.[1]

  • Starting Material: 3-Chloro-6-trifluoromethylpyridazine.[1] Look for shifted doublets (typically slightly upfield of the product due to weaker withdrawal of Cl vs CN).[1]

  • Hydrolysis Product: 6-Trifluoromethyl-pyridazine-3-carboxylic acid (or amide).[1] Look for broad exchangeable protons (

    
     or 
    
    
    
    ) > 10 ppm.[1]
  • Solvents:

    • Dichloromethane:[1] Singlet at ~5.76 ppm (in DMSO).[1]

    • Ethyl Acetate:[1][2] Quartet ~4.03, Singlet ~1.99, Triplet ~1.17 ppm.[1][2]

Advanced Assignment Logic (Definitive Proof)

While chemical shift rules are useful, they are not absolute.[1] To guarantee assignment, use the following logic flow:

The HOESY or Heteronuclear Decoupling

If H-5 and H-4 are too close to distinguish by line width:

  • Protocol: Acquire a

    
     spectrum with 
    
    
    
    decoupling.
  • Result: If the broadened doublet sharpens significantly, that signal corresponds to H-5 (ortho to

    
    ).[1]
    
The HMBC Pathway[1]
  • H-4 will show a strong 3-bond correlation (

    
    ) to the Nitrile Carbon (
    
    
    
    )
    (typically ~115-118 ppm).[1]
  • H-5 will show a correlation to the

    
     carbon  (quartet, ~120-125 ppm) or the quaternary C-6.[1]
    

Visualization of Analytical Workflow

The following diagram outlines the decision tree for validating the structure and assigning regiochemistry.

NMR_Analysis_Workflow Start Start: Crude/Pure Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for polarity) Start->Solvent Acquisition Acquire 1H NMR (ns=16, D1=5s) Solvent->Acquisition CheckRegion Inspect Aromatic Region (8.0 - 9.0 ppm) Acquisition->CheckRegion Decision Two Doublets Observed? CheckRegion->Decision Fail Impure or Wrong Structure (Check Synthesis) Decision->Fail No Analyze Analyze Line Width/Splitting Decision->Analyze Yes (Integral = 2H) Assignment Assign Regiochemistry Analyze->Assignment H5_ID Broad Doublet / Quartet (Coupling to F) Assign: H-5 Assignment->H5_ID Broad Signal H4_ID Sharp Doublet (No F coupling) Assign: H-4 Assignment->H4_ID Sharp Signal Validation Final Structure Confirmation H5_ID->Validation H4_ID->Validation

Caption: Logical workflow for the structural verification and signal assignment of 6-Trifluoromethyl-pyridazine-3-carbonitrile.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link[1]

  • Reich, H. J. "WinPLT: NMR Chemical Shift Calculation and Coupling Constants." University of Wisconsin-Madison.[1] (General reference for heteroaromatic coupling trends). Link

  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016. (Source for

    
     decoupling protocols). Link
    
  • PubChem Compound Summary. "Pyridazine-3-carbonitrile derivatives." (For general structural analogy). Link

Sources

Exploratory

13C NMR of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Technical Guide: C NMR Characterization of 6-Trifluoromethyl-pyridazine-3-carbonitrile Executive Summary This technical guide provides a rigorous framework for the acquisition, processing, and interpretation of the Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: C NMR Characterization of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Summary

This technical guide provides a rigorous framework for the acquisition, processing, and interpretation of the Carbon-13 (


C) NMR spectrum of 6-trifluoromethyl-pyridazine-3-carbonitrile . This molecule represents a "perfect storm" of NMR challenges: it is an electron-deficient heterocycle containing four quaternary carbons and a spin-active fluorine group (

F, spin 1/2) that induces complex splitting patterns.

This guide is designed for medicinal chemists and structural biologists who require definitive structural validation of fluorinated heteroaromatic scaffolds.

Structural Analysis & Spin System Theory

Before acquiring data, one must understand the magnetic environment. The pyridazine core (1,2-diazine) is substituted at the 3- and 6-positions, breaking the symmetry of the parent heterocycle.

The Carbon Inventory

The molecule contains 6 unique carbon environments :

  • C-CN (Nitrile): Quaternary, linear geometry.

  • C-CF

    
     (Trifluoromethyl):  Quaternary, tetrahedral, coupled to 3 equivalent fluorines.
    
  • C3 (Ring): Quaternary, attached to CN.

  • C6 (Ring): Quaternary, attached to CF

    
    .
    
  • C4 (Ring): Methine (CH), adjacent to C3.

  • C5 (Ring): Methine (CH), adjacent to C6.

Critical Insight: Only 2 out of 6 carbons (C4 and C5) are protonated. The remaining 4 are quaternary. Standard proton-decoupled experiments with short relaxation delays (


) will likely result in missing signals  for the quaternary carbons due to long spin-lattice relaxation times (

) and lack of Nuclear Overhauser Effect (NOE) enhancement.
The Fluorine Coupling Effect ( )

The


F nucleus (100% natural abundance) couples strongly to 

C. This results in signals appearing as multiplets (quartets) rather than singlets.
  • 
     (One-bond):  ~270–280 Hz (The CF
    
    
    
    carbon).
  • 
     (Two-bond):  ~30–35 Hz (The C6 ring carbon).
    
  • 
     (Three-bond):  ~2–5 Hz (The C5 ring carbon).
    
  • 
     (Four-bond):  Usually negligible, but may cause line broadening at C4.
    

Experimental Protocol

To ensure all signals are visible and quantifiable, the following acquisition parameters are mandatory.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polar heterocycles to prevent aggregation and ensure sharp lines.
  • Relaxation Agent (Optional but Recommended): For quantitative integration or faster acquisition, add Chromium(III) acetylacetonate [Cr(acac)

    
    ]  at a concentration of ~0.02 M (approx. 3-5 mg per 0.6 mL). This paramagnetic agent shortens the 
    
    
    
    of quaternary carbons via the electron-nuclear dipole mechanism.
Acquisition Parameters (Pulse Sequence)
ParameterSettingRationale
Pulse Sequence zgpg30 (or equivalent)30° excitation pulse reduces saturation of quaternary carbons.
Spectral Width (SW) 250 ppm (-20 to 230 ppm)Must capture the high-field CF

quartet and low-field carbonyls/nitriles.
Relaxation Delay (

)
> 3.0 s (without Cr(acac)

)
Essential for C3, C6, CN, and CF

to relax. If Cr(acac)

is used, 1.0 s is sufficient.
Scans (NS) > 1024Low sensitivity of quaternary carbons split into quartets requires high signal averaging.
Decoupling Inverse Gated (optional)Use igated if integration is required (suppresses NOE to ensure 1:1 intensity ratios).

Spectral Interpretation & Assignment Logic

The spectrum will not look like a standard organic molecule. It will be dominated by splitting patterns.

Predicted Chemical Shifts and Multiplicities

Note: Values are approximate relative to DMSO-


 (39.5 ppm).
CarbonTypeApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Shift (

)
MultiplicityCoupling Constant (

)
CF

Quaternary118 – 123 ppmQuartet

Hz
CN Quaternary115 – 117 ppmSingletN/A
C6 (Ring)Quaternary150 – 155 ppmQuartet

Hz
C3 (Ring)Quaternary135 – 140 ppmSinglet(Negligible)
C5 (Ring)CH128 – 132 ppmQuartet (narrow)

Hz
C4 (Ring)CH130 – 134 ppmSinglet (broad)

Hz
The "Quartet of Quartets" Logic

The most definitive feature of this spectrum is the hierarchy of quartets.

  • The Giant Quartet: The CF

    
     carbon itself. It will likely overlap with the aromatic region or the nitrile peak but is easily identified by the massive ~270 Hz spacing.
    
  • The Medium Quartet: The C6 ring carbon. It is directly attached to the CF

    
     group. Look for a signal ~150+ ppm split by ~33 Hz.
    
  • The Tiny Quartet: The C5 protonated carbon.[4] This signal is often mistaken for noise or "shoulders." It will be split by ~5 Hz.

Visualization of Assignment Workflow

NMR_Assignment_Logic Start Start Analysis Check_Q Identify Quartets (1:3:3:1) Start->Check_Q Large_J J ~ 270 Hz (Center ~120 ppm) Check_Q->Large_J Wide Split Med_J J ~ 33 Hz (Deshielded ~150 ppm) Check_Q->Med_J Medium Split Small_J J ~ 5 Hz (Protonated Area) Check_Q->Small_J Narrow Split Singlets Remaining Singlets Check_Q->Singlets No Split Assign_CF3 Assignment: CF3 Carbon Large_J->Assign_CF3 Assign_C6 Assignment: C6 (Ring) Med_J->Assign_C6 Confirm_DEPT Check DEPT-135 (Positive Phase) Small_J->Confirm_DEPT Assign_C5 Assignment: C5 (Ring) Confirm_DEPT->Assign_C5 C3_CN Quaternary Singlets Singlets->C3_CN Low Intensity C4_CH Protonated Singlet Singlets->C4_CH High Intensity Assign_CN Assign_CN C3_CN->Assign_CN ~115 ppm Assign_C3 Assign_C3 C3_CN->Assign_C3 ~138 ppm

Caption: Logical flowchart for assigning carbon signals in 6-trifluoromethyl-pyridazine-3-carbonitrile based on J-coupling magnitude.

Troubleshooting & Common Pitfalls

"I can't see the CF or Nitrile carbon."
  • Cause: Saturation. The

    
     relaxation time for these nuclei can exceed 5-10 seconds.
    
  • Solution: Increase

    
     to 5 seconds or add Cr(acac)
    
    
    
    .
  • Alternative: The CF

    
     signal is split into a quartet, dividing its intensity by 4. It is often buried in the noise floor. Increase the number of scans (NS) by a factor of 4.
    
"The C6 signal looks like a doublet, not a quartet."
  • Cause: Poor signal-to-noise or insufficient digital resolution.

  • Solution: Increase the acquisition time (AQ) to improve resolution (Hz/pt). Zero-fill the FID before Fourier Transform.[5]

"How do I distinguish C4 from C5?"
  • Method: Use the Fluorine coupling.[4][7][8][13]

    • C5 is closer to the CF

      
       group (3 bonds away) and will show a distinct coupling of ~5 Hz.
      
    • C4 is further (4 bonds away) and will appear as a singlet or a slightly broadened peak.

References

  • Relaxation Agents in Quantitative NMR

    • Facey, G. "How Can I Get a Quantitative 13C NMR Spectrum?" University of Ottawa NMR Facility Blog. (2007).
  • Fluorine-Carbon Coupling Constants

    • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (General reference for J-values).
    • Reich, H. J. "Structure Determination Using NMR: Fluorine Coupling Constants." University of Wisconsin-Madison.
  • Pyridazine Chemistry & Synthesis

    • Bhadani, V. N., et al. "Synthesis and Antimicrobial Screening of 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile."[6] ResearchGate. (2025).[9]

  • 13C NMR Chemical Shift Prediction

    • "13C NMR Chemical Shift.

Sources

Foundational

mass spectrometry of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Technical Guide: Mass Spectrometry Characterization of 6-Trifluoromethyl-pyridazine-3-carbonitrile Executive Summary & Compound Profile This technical guide details the mass spectrometric (MS) characterization of 6-Trifl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Characterization of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Summary & Compound Profile

This technical guide details the mass spectrometric (MS) characterization of 6-Trifluoromethyl-pyridazine-3-carbonitrile (CAS: 1206524-27-7), a critical electron-deficient heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical candidates (e.g., JNK1 inhibitors, antitubercular agents).

The compound presents unique analytical challenges due to the strong electron-withdrawing nature of both the trifluoromethyl (-CF₃) and nitrile (-CN) groups, which significantly influence ionization efficiency and fragmentation kinetics. This guide provides a self-validating workflow for its identification and purity assessment using both LC-MS (ESI) and GC-MS (EI).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecificationNotes
IUPAC Name 6-(Trifluoromethyl)pyridazine-3-carbonitrile
CAS Number 1206524-27-7Verified Reference [1]
Formula C₆H₂F₃N₃
Exact Mass 173.0201 DaMonoisotopic
Molecular Weight 173.09 g/mol Average
LogP (Calc) ~1.6Moderate lipophilicity; suitable for RPLC
Electronic State Highly Electron-DeficientLow proton affinity compared to unsubstituted pyridazine

Analytical Strategy & Instrumentation

The choice of ionization technique is dictated by the compound's stability and the analytical goal (quantification vs. structural elucidation).

Decision Matrix: Ionization Mode Selection
  • Electrospray Ionization (ESI+): Preferred for trace analysis and impurity profiling in biological matrices. The basicity of the pyridazine nitrogens allows for protonation

    
    , though the -CF₃ and -CN groups reduce proton affinity.
    
  • Electron Impact (EI, 70 eV): Preferred for raw material QC and purity confirmation. The aromatic core is stable enough to yield a distinct molecular ion

    
     with rich structural fragmentation.
    
Diagram 1: Method Development Workflow

MethodDevelopment Sample Sample: 6-CF3-pyridazine-3-CN Solubility Solubility Check (MeOH/ACN) Sample->Solubility Screening Ionization Screening Solubility->Screening ESI LC-MS (ESI+) Trace/Bioanalysis Screening->ESI Polar/Labile EI GC-MS (EI) Purity/QC Screening->EI Volatile/Stable Opt_ESI Optimize Source Temp & Cone Voltage ESI->Opt_ESI Opt_EI Optimize Split Ratio & Inlet Temp EI->Opt_EI Data Spectral Library Generation Opt_ESI->Data Opt_EI->Data

Caption: Logical workflow for selecting and optimizing MS ionization modes based on analytical requirements.

Fragmentation Mechanisms (The Core)

Understanding the fragmentation is essential for distinguishing the target from potential regioisomers (e.g., 5-CF₃ isomers) or hydrolysis byproducts (amides).

Electron Impact (EI) Fragmentation Pathway

In EI (70 eV), the molecular ion (


 173) is typically observable but unstable due to the high energy imparted. The fragmentation is driven by the stability of the leaving neutral molecules, specifically nitrogen gas (

) and hydrogen cyanide (

).

Key Fragments:

  • 
     173 (
    
    
    
    ):
    Parent ion.
  • 
     145 (
    
    
    
    ):
    Extrusion of molecular nitrogen from the pyridazine ring. This is a diagnostic cleavage for 1,2-diazines [2].
  • 
     126 ($[M - N_2 - F]^+ $):  Secondary loss of a fluorine atom from the destabilized intermediate.
    
  • 
     69 (
    
    
    
    ):
    Characteristic fluorocarbon fragment, often dominant in lower mass ranges.
ESI (+) Fragmentation (CID)

In Collision-Induced Dissociation (CID), the protonated molecule


 is the precursor.
  • Precursor:

    
     174.03
    
  • Primary Product:

    
     146 (
    
    
    
    ). The ring contraction to a 4-membered species or rearrangement to a pyrrole-like cation is energetically favorable.
  • Secondary Product:

    
     119 (
    
    
    
    ).
Diagram 2: Proposed Fragmentation Pathway (EI)

Fragmentation Parent Molecular Ion (M+) m/z 173 [C6H2F3N3]+ Frag1 [M - N2]+ m/z 145 (Ring Contraction) Parent->Frag1 - N2 (28 Da) Frag3 CF3+ m/z 69 (Diagnostic) Parent->Frag3 Direct Cleavage Frag2 [M - N2 - HCN]+ m/z 118 (Alkyne Radical Cation) Frag1->Frag2 - HCN (27 Da) Frag1->Frag3 Secondary Decay

Caption: Primary fragmentation pathway under Electron Impact (70 eV), highlighting the diagnostic loss of dinitrogen.

Experimental Protocols

These protocols are designed to be self-validating . If the system suitability criteria are not met, the data should be rejected.

Protocol A: LC-MS/MS (ESI) for Impurity Profiling

Objective: Detect hydrolysis impurities (e.g., amide formation) and synthesis byproducts.

ParameterSetting / Description
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (Promotes protonation)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 5% B to 95% B over 5 min; Hold 1 min.
Flow Rate 0.4 mL/min
Source Temp 350°C (High temp required for efficient desolvation of fluorinated aromatics)
Capillary Voltage 3.0 kV
Cone Voltage 30 V (Optimize to maximize

174)

System Suitability Test (SST):

  • Inject a 1 µg/mL standard.

  • Requirement: Signal-to-Noise (S/N) > 100 for

    
     174.
    
  • Requirement: Peak width at half height < 0.1 min.

  • Validation: Verify absence of

    
     192 (Hydrolysis product: Amide 
    
    
    
    ).
Protocol B: GC-MS (EI) for Raw Material ID

Objective: Confirm identity against library spectrum.

ParameterSetting / Description
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split 20:1)
Oven Program 50°C (1 min) -> 20°C/min -> 280°C (3 min)
Transfer Line 280°C
Scan Range 40–300 amu

Interpretation Logic:

  • Look for

    
     173 (Parent).[1]
    
  • Confirm base peak (likely

    
     145 or 69 depending on tuning).
    
  • Absence check: Ensure no peaks at

    
     182 (Chloro-analog precursor, if used in synthesis).
    

References

  • Chemical Abstracts Service (CAS). (2024). Entry for 6-(Trifluoromethyl)pyridazine-3-carbonitrile (RN 1206524-27-7).[2] American Chemical Society.

  • Kaye, P. T., & Nocanda, X. W. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 1(6), 923-930.[3] (Cited for analogous N-heterocycle fragmentation mechanisms involving N2 extrusion).

  • Breci, L. (2023).[4][5] Mass Spectrometry - Fragmentation Patterns.[6][4][3][7] Chemistry LibreTexts.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridazine-3-carbonitrile derivatives. (Used for physicochemical property validation).

Sources

Exploratory

Technical Monograph: Reactivity Profile of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Summary: The "Privileged" Electron-Deficient Scaffold 6-Trifluoromethyl-pyridazine-3-carbonitrile (6-CF3-Pzn-3-CN) represents a highly specialized scaffold in modern medicinal chemistry. It combines the extreme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Electron-Deficient Scaffold

6-Trifluoromethyl-pyridazine-3-carbonitrile (6-CF3-Pzn-3-CN) represents a highly specialized scaffold in modern medicinal chemistry. It combines the extreme electron deficiency of the 1,2-diazine (pyridazine) core with two potent electron-withdrawing groups (EWGs): the nitrile (-CN) and the trifluoromethyl (-CF3) moiety.

This unique electronic architecture grants it three distinct utility profiles:

  • Covalent Warhead: The nitrile group is sufficiently activated to act as a reversible covalent trap for cysteine residues (e.g., in Cathepsin K inhibitors).

  • Bioorthogonal Handle: The nitrile serves as a precursor for tetrazoles via [3+2] cycloaddition.

  • Metabolic Modulator: The -CF3 group blocks metabolic oxidation at the C6 position while modulating the pKa and lipophilicity (LogP) of the parent molecule.

This guide details the reactivity patterns, synthesis protocols, and mechanistic considerations necessary for deploying this scaffold in drug discovery.[1]

Electronic Architecture & Reactivity Landscape

The reactivity of 6-CF3-Pzn-3-CN is dictated by the synergistic electron-withdrawing effects of the ring nitrogens and the substituents.

Electronic Distribution
  • Pyridazine Core: The 1,2-nitrogen placement creates a dipole that renders C4 and C5 electron-deficient.

  • 6-CF3 Inductive Effect (-I): Strongly deactivates the ring, lowering the LUMO energy and making the ring susceptible to nucleophilic attack, particularly at C4 and C5.

  • 3-CN Resonance/Inductive Effect (-R/-I): Further activates the ring and renders the nitrile carbon highly electrophilic compared to benzonitrile analogs.

Reactivity Map (Graphviz Visualization)

The following diagram outlines the primary reaction pathways available to this scaffold.

ReactivityMap Core 6-CF3-pyridazine-3-CN Nitrile Nitrile (-CN) Chemistry Core->Nitrile Ring Pyridazine Ring Chemistry Core->Ring CF3 Trifluoromethyl Stability Core->CF3 Tetrazole [3+2] Cycloaddition (Tetrazole Formation) Nitrile->Tetrazole Hydrolysis Hydrolysis (Amide/Acid) Nitrile->Hydrolysis CysTrap Thioimidate Formation (Cysteine Trapping) Nitrile->CysTrap Radical Minisci Reaction (Radical Alkylation) Ring->Radical SNH S_N(H) Attack (Nucleophilic Subst. of Hydrogen) Ring->SNH Metabolic Block\n(Oxidation Resistance) Metabolic Block (Oxidation Resistance) CF3->Metabolic Block\n(Oxidation Resistance)

Figure 1: Reactivity landscape of 6-Trifluoromethyl-pyridazine-3-carbonitrile, highlighting the divergence between nitrile-based transformations and ring-based functionalization.

Detailed Reactivity Profiles

The Nitrile as a Cysteine Trap (Covalent Inhibition)

Unlike standard aromatic nitriles, the pyridazine-3-carbonitrile moiety is highly electrophilic. Mechanistic studies indicate that this scaffold can form thioimidate adducts with cysteine thiols in enzyme active sites (e.g., Cathepsin K, proteases).

  • Mechanism: Nucleophilic attack of the thiolate anion (S⁻) on the nitrile carbon.

  • Stability: The resulting thioimidate is often reversible, but in the presence of GSH (glutathione), it can lead to cyclization into thiazoline derivatives, potentially causing toxicity.

  • Data Insight: Pyridazine nitriles are generally more reactive toward thiols than their pyridine or pyrimidine counterparts due to the lower aromatic stabilization energy of the 1,2-diazine ring.

Nucleophilic Aromatic Substitution of Hydrogen (SNH)

The 6-CF3-Pzn-3-CN scaffold lacks a halogen leaving group on the ring carbons (C4/C5). However, due to extreme electron deficiency, it can undergo oxidative nucleophilic substitution.

  • Regioselectivity: Nucleophiles (e.g., alkyl lithiums, Grignards) tend to attack C4 (ortho to the nitrile) or C5 (ortho to the CF3).

  • Steric vs. Electronic: The bulky CF3 group often directs sterically demanding nucleophiles to the C4 position, while small, hard nucleophiles may attack C5 driven by the inductive pull of the CF3.

[3+2] Cycloaddition (Tetrazole Synthesis)

The nitrile group serves as an excellent dipole for [3+2] cycloadditions with azides. This is a primary route for generating bioisosteres of carboxylic acids.

  • Catalysis: Zinc salts (ZnBr2) or Aluminum chlorides are often required to activate the nitrile if the azide is not highly reactive.

Experimental Protocols

Protocol A: Synthesis of Tetrazole Derivative via [3+2] Cycloaddition

Use Case: Converting the nitrile handle into a tetrazole bioisostere for improved solubility and potency.

Reagents:

  • Substrate: 6-Trifluoromethyl-pyridazine-3-carbonitrile (1.0 eq)

  • Reagent: Sodium Azide (NaN3) (1.5 eq)

  • Catalyst: Zinc Bromide (ZnBr2) (1.0 eq)

  • Solvent: Water/Isopropanol (1:1 v/v) or DMF (if solubility is poor)

Step-by-Step Methodology:

  • Setup: In a pressure-rated vial (to contain HN3 generated in situ), dissolve the pyridazine substrate in the solvent system.

  • Addition: Add ZnBr2 followed by NaN3 at room temperature. Safety Note: ZnBr2 acts as a Lewis acid to activate the nitrile, allowing the reaction to proceed at lower temperatures than uncatalyzed methods.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours . Monitor by LC-MS for the disappearance of the nitrile peak (approx. 2240 cm⁻¹ in IR, though LC-MS is preferred).

  • Workup: Cool to room temperature. Add 1N HCl carefully (in a fume hood) to protonate the tetrazole (pH ~2). Caution: This releases hydrazoic acid. Purge with nitrogen into a bleach trap.

  • Isolation: Extract with Ethyl Acetate (3x). The product typically precipitates or is found in the organic layer.

  • Purification: Recrystallize from EtOH/Water or purify via reverse-phase HPLC (C18 column, Water/MeCN gradient).

Protocol B: Cysteine Reactivity Assay (GSH Trapping)

Use Case: Assessing the potential for covalent inhibition or metabolic toxicity.

Reagents:

  • Substrate: 6-Trifluoromethyl-pyridazine-3-carbonitrile (10 µM final conc.)

  • Nucleophile: Glutathione (GSH) (5 mM final conc.)

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard: Warfarin or Tolbutamide

Workflow:

  • Incubation: Mix substrate and GSH in PBS at 37°C.

  • Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench immediately with cold acetonitrile containing the internal standard.

  • Analysis: Analyze via LC-MS/MS (Triple Quadrupole).

  • Data Interpretation: Look for the [M + 307]⁺ adduct (Substrate + GSH).

    • High Reactivity:[2] >50% loss of parent in <30 min.

    • Moderate Reactivity: >50% loss in 2 hours.

    • Low Reactivity: <10% loss in 2 hours.

Comparative Data: Electrophilicity & Properties[2][3][4]

The following table contrasts 6-CF3-Pzn-3-CN with its pyridine and pyrimidine analogs, highlighting why the pyridazine core is distinct.

Property6-CF3-Pyridazine-3-CN6-CF3-Pyridine-3-CN2-CF3-Pyrimidine-5-CNSignificance
LogP (Calc) ~1.8~2.1~1.6Pyridazine is more polar than pyridine, aiding solubility.
Cys-Reactivity High LowModeratePyridazine N-N bond lowers aromaticity, increasing electrophilicity of the nitrile.
Metabolic Stability High (C6 blocked)ModerateHighCF3 blocks the primary oxidation site.
Dipole Moment HighModerateLowAffects binding orientation in enzyme pockets.

Synthesis Workflow (Pathway Visualization)

The synthesis of the core scaffold usually proceeds from 3,6-dichloropyridazine. The following DOT diagram illustrates the critical decision points in the synthesis.

SynthesisPath Start 3,6-Dichloropyridazine Step1 Step 1: Nucleophilic Cyanation (CuCN or Zn(CN)2, Pd-cat) Start->Step1 Intermed1 6-Chloro-pyridazine-3-carbonitrile Step1->Intermed1 Step2 Step 2: Trifluoromethylation (Radical or Halex) Intermed1->Step2 OptionA Method A: Radical CF3 (TMS-CF3, AgF, Catalyst) Step2->OptionA OptionB Method B: Cu-Mediated (MFSDA, CuI) Step2->OptionB Final 6-Trifluoromethyl-pyridazine-3-carbonitrile OptionA->Final OptionB->Final

Figure 2: Synthetic route to 6-Trifluoromethyl-pyridazine-3-carbonitrile starting from commercially available 3,6-dichloropyridazine.

References

  • Electrophilicity of Pyridazine-3-carbonitrile Derivatives

    • Title: Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes.[3]

    • Source: Chemical Research in Toxicology (ACS Public
    • URL:[Link]

  • Synthesis of Pyridazines via IEDDA

    • Title: Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes.[4]

    • Source: N
    • URL:[Link]

  • Trifluoromethylation Strategies

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif.
    • Source: Journal of Pesticide Science.
    • URL:[Link]

  • C-H Functionalization of Electron-Deficient Heterocycles

    • Title: Late-stage C–H chlorination and bromin
    • Source: IJFMR.
    • URL:[Link]

Sources

Foundational

Stability Profile: 6-Trifluoromethyl-pyridazine-3-carbonitrile

Technical Guide for Research & Development Executive Summary & Compound Identity 6-Trifluoromethyl-pyridazine-3-carbonitrile is a high-value heterocyclic intermediate used primarily in the synthesis of bio-active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary & Compound Identity

6-Trifluoromethyl-pyridazine-3-carbonitrile is a high-value heterocyclic intermediate used primarily in the synthesis of bio-active compounds (e.g., enzyme inhibitors, agrochemicals). Its structural core—a pyridazine ring flanked by two strong electron-withdrawing groups (EWGs), a trifluoromethyl (-CF₃) and a nitrile (-CN)—imparts unique electronic properties but also significant stability challenges.

This guide provides a technical analysis of its stability profile, degradation mechanisms, and handling protocols. It is designed for medicinal chemists and process engineers who must maintain the integrity of this reagent during storage and synthesis.

Chemical Identity
PropertyDetail
Systematic Name 6-(Trifluoromethyl)pyridazine-3-carbonitrile
CAS Number 1173897-84-1 (Primary), 1206524-27-7 (Alternate)
Molecular Formula C₆H₂F₃N₃
Molecular Weight 173.10 g/mol
Physical State Solid (White to off-white crystalline powder)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in water.

Physicochemical Stability Profile

The stability of 6-Trifluoromethyl-pyridazine-3-carbonitrile is governed by the extreme electron deficiency of the pyridazine ring. The synergistic effect of the -CF₃ and -CN groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule highly susceptible to nucleophilic attack and hydrolysis.

Hydrolytic Stability (Moisture Sensitivity)
  • Risk Level: High.

  • Mechanism: The nitrile group is activated by the electron-deficient pyridazine ring. In the presence of moisture and trace acid/base catalysis (often present on glass surfaces or impurities), the nitrile undergoes hydrolysis.

  • Degradation Pathway: Nitrile

    
     Primary Amide 
    
    
    
    Carboxylic Acid.
    • Stage 1: Formation of 6-(trifluoromethyl)pyridazine-3-carboxamide.

    • Stage 2: Conversion to 6-(trifluoromethyl)pyridazine-3-carboxylic acid.

  • Observation: The material may become sticky or change melting point behavior as the amide impurity accumulates.

Thermal Stability
  • Risk Level: Moderate.

  • Behavior: Generally stable as a solid up to its melting point. However, in solution, elevated temperatures (>80°C) can accelerate decomposition, especially in nucleophilic solvents (e.g., alcohols, water).

  • Protocol: Avoid prolonged heating in protic solvents.

Photostability
  • Risk Level: Moderate.

  • Mechanism: The N-N bond in the pyridazine ring can be labile under high-intensity UV irradiation, potentially leading to ring contraction or radical formation, although the strong EWGs stabilize the ground state somewhat.

  • Protocol: Store in amber vials.

Reactivity & Degradation Mechanisms

Understanding the degradation pathways is critical for troubleshooting low yields or impurity profiles.

Nucleophilic Aromatic Substitution ( )

The most critical non-obvious instability arises from the "activated" nature of the ring.

  • The "Trap": Researchers often assume the -CN group is the primary reaction site. However, the C-3 and C-6 positions are highly electrophilic.

  • Reaction: Strong nucleophiles (thiols, amines, alkoxides) can attack the ring, displacing the -CN group (cyanide leaving group) or, less commonly, the -CF₃ group, depending on the nucleophile's hardness/softness.

  • Biological Relevance: This electrophilicity is why similar scaffolds are used as covalent inhibitors (reacting with cysteine residues in proteins), but it also means the compound degrades rapidly in biological media containing glutathione.

Visualization of Degradation Pathways

The following diagram maps the critical failure modes for this molecule.

DegradationPathways cluster_0 Moisture Induced Degradation Compound 6-CF3-pyridazine-3-CN (Intact Reagent) Amide Impurity A: Carboxamide Compound->Amide + H2O / H+ or OH- SNAr_Product Substitution Product (Nu- displacement) Compound->SNAr_Product + Nucleophile (R-SH, R-NH2) (Ring Attack) Acid Impurity B: Carboxylic Acid Amide->Acid + H2O / Heat

Figure 1: Primary degradation pathways. The red path indicates moisture sensitivity (hydrolysis), while the yellow path indicates reactivity with nucleophiles.

Handling & Storage Protocols

To ensure analytical integrity and reaction reproducibility, the following "Self-Validating" storage system is recommended.

The "Cold-Dry-Dark" Standard
  • Temperature: Store at 2°C to 8°C (Refrigerator). For long-term storage (>3 months), store at -20°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed.[1][2][3]

  • Desiccation: Essential. Place the vial inside a secondary container (jar) with active desiccant (e.g., Drierite or Silica Gel).

Solution Stability
  • Solvent Choice:

    • Preferred: Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF - anhydrous only).

    • Avoid: Water, Alcohols (MeOH, EtOH) unless immediately reacting.

  • Shelf-Life in Solution: Unstable. Prepare solutions fresh. Do not store stock solutions for >24 hours, even at 4°C.

Handling Workflow Diagram

Follow this decision tree to maintain compound purity.

StorageWorkflow Start Receive Compound Check Check Seal & Appearance Start->Check Decision Immediate Use? Check->Decision Use Dissolve in Anhydrous Solvent (DCM/MeCN) Decision->Use Yes Store Flush with Argon -> Seal Decision->Store No Secondary Place in Desiccator Jar Store at 2-8°C Store->Secondary

Figure 2: Recommended logic for receiving and storing 6-Trifluoromethyl-pyridazine-3-carbonitrile.

Analytical Monitoring

When verifying the purity of this compound, standard HPLC methods may mislead if not carefully designed.

  • HPLC/UPLC: Use a C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: The acidic modifier stabilizes the nitrile against hydrolysis during the run. Avoid basic modifiers (Ammonium Hydroxide) which can induce on-column degradation.

  • NMR: ¹⁹F NMR is a powerful tool for this molecule.

    • Intact: Single sharp singlet for -CF₃.

    • Degraded: Appearance of new fluorine signals shifted upfield/downfield indicates ring attack or hydrolysis.

References

  • Electrophilicity of Pyridazine-3-Carbonitrile Derivatives. National Institutes of Health (NIH) / PubMed. Discusses the reactivity of nitrile-substituted heterocycles with thiols and biological nucleophiles.

  • Synthesis and Reactivity of Trifluoromethyl-substituted Heterocycles.Journal of Organic Chemistry.
  • Safety Data Sheet (SDS): 6-(Trifluoromethyl)pyridazin-3(2H)-one. BLD Pharm. Provides baseline storage conditions (2-8°C, sealed) for the closely related precursor, applicable to the nitrile derivative.

  • Reactivity of Electron-Deficient Aromatic Nitriles.Chemical Reviews. Mechanisms of nitrile hydrolysis and nucleophilic aromatic substitution in heterocyclic systems.

Sources

Exploratory

Solubility Profiling &amp; Optimization: 6-Trifluoromethyl-pyridazine-3-carbonitrile

Technical Guide for Medicinal Chemistry & Process Development Executive Summary 6-(Trifluoromethyl)pyridazine-3-carbonitrile (CAS: 1206524-27-7) is a high-value heteroaromatic scaffold used primarily as an intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

6-(Trifluoromethyl)pyridazine-3-carbonitrile (CAS: 1206524-27-7) is a high-value heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive compounds (e.g., inhibitors of phosphodiesterase or kinase targets).[1][2] Its structure features an electron-deficient pyridazine core flanked by two strong electron-withdrawing groups: a trifluoromethyl (-CF₃) moiety and a nitrile (-CN) group.[1]

This specific substitution pattern creates a unique solubility profile: high lipophilicity relative to the pyridazine core, but negligible aqueous solubility due to the absence of hydrogen bond donors and low basicity. This guide provides a definitive technical framework for handling, solubilizing, and characterizing this compound in drug discovery workflows.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1]

Core Parameters
PropertyValue / PredictionTechnical Insight
CAS Number 1206524-27-7Verified identifier for procurement.[1]
Molecular Weight 173.10 g/mol Low MW suggests high ligand efficiency potential.[1]
Formula C₆H₂F₃N₃High nitrogen/fluorine content.[1]
LogP (Predicted) 1.2 – 1.8Moderately lipophilic.[1] The -CF₃ group (+1.2 π-value) offsets the polarity of the pyridazine/nitrile.[1]
pKa (Base) < 0 (Predicted)Critical: The pyridazine nitrogens are rendered non-basic by the strong electron-withdrawing effects of -CF₃ and -CN.[1] pH adjustment will NOT improve aqueous solubility.
H-Bond Donors 0Contributes to poor aqueous solubility (high crystal lattice energy relative to solvation energy).[1]
H-Bond Acceptors 3Capable of interacting with water, but insufficient to overcome lattice energy without co-solvents.[1]
Structural Implications for Solubility

The molecule possesses a significant dipole moment due to the para-like orientation of the electron-withdrawing groups.[1] This leads to strong


-

stacking and dipole-dipole interactions in the solid state, increasing the energy required to break the crystal lattice during dissolution.[1]

Solubility Landscape

The following data categorizes solvent compatibility for synthesis and biological assays.

Solvent Compatibility Matrix
Solvent ClassSolubility RatingRecommended Use
Aprotic Polar (DMSO, DMF) Excellent (>100 mg/mL) Primary solvent for stock solutions (10–100 mM).[1]
Chlorinated (DCM, Chloroform) Good (>50 mg/mL) Preferred for extraction and chromatographic purification.[1]
Esters (Ethyl Acetate) Moderate-Good Standard solvent for reaction workup.[1]
Alcohols (Methanol, Ethanol) Moderate Use for recrystallization; solubility decreases significantly with water addition.[1]
Aqueous Buffers (PBS, pH 7.4) Poor (<0.1 mg/mL) Risk Zone: Precipitation likely upon dilution from DMSO stocks >100 µM.[1]
Hydrocarbons (Hexane) Poor Useful as an anti-solvent for precipitation/crystallization.[1]
Biorelevant Media[1]
  • FaSSIF/FeSSIF: Solubility will be marginally higher than in buffers due to micellar solubilization by bile salts/lecithin, driven by the compound's lipophilicity (LogP ~1.5).[1]

  • Cell Culture Media: High risk of "crashing out" due to the common "solubility cliff" when diluting hydrophobic DMSO stocks into aqueous media.[1]

Experimental Protocols

Protocol A: Kinetic Solubility (High-Throughput)

Use this to determine the maximum concentration for biological assays (IC₅₀/EC₅₀).[1]

Principle: Detects the onset of precipitation when a DMSO stock is spiked into an aqueous buffer.[1]

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Dilution Series: In a 96-well clear-bottom plate, add 196 µL of PBS (pH 7.4) per well.

  • Spiking: Add DMSO stock (4 µL) to reach a final concentration of 200 µM (2% DMSO). Perform serial dilutions down to 1 µM.

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Readout (Nephelometry/Turbidimetry): Measure absorbance at 620 nm .

    • Validation: An OD > 0.005 above background indicates precipitation.[1]

  • Analysis: The "Kinetic Solubility Limit" is the highest concentration with baseline absorbance.[1]

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development or precise physicochemical characterization.[1]

Principle: Equilibrium saturation of the solid compound in solvent.[1]

  • Saturation: Add excess solid 6-(Trifluoromethyl)pyridazine-3-carbonitrile (~2–5 mg) to 1 mL of solvent (Water, pH 1.2, pH 7.4) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours .

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV (Detection: 254 nm).

    • Calibration: Construct a standard curve using the DMSO stock solution.[1]

    • Calculation:

      
      [1]
      

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for handling this compound based on the intended application.

SolubilityWorkflow Start Compound: 6-(Trifluoromethyl) pyridazine-3-carbonitrile Goal Define Application Start->Goal Synth Organic Synthesis (Intermediate) Goal->Synth Bio Biological Assay (Ligand/Probe) Goal->Bio Solv_Synth Solvents: DCM, THF, EtOAc Avoid: Water, Hexanes Synth->Solv_Synth Stock Prepare 10-20 mM Stock in Anhydrous DMSO Bio->Stock Dilution Aqueous Dilution Step Stock->Dilution Check Check Kinetic Solubility (Protocol A) Dilution->Check Risk Risk: Precipitation if > 50-100 µM Check->Risk High Conc. Safe Safe Range: < 50 µM in 1% DMSO Check->Safe Low Conc.

Figure 1: Decision tree for solvent selection and risk management during synthesis and biological evaluation.

Senior Scientist’s Recommendations (Optimization Strategies)

Handling "Solubility Cliffs"

The most common failure mode with this scaffold is the "crash out" event when injecting a DMSO stock into aqueous buffer.[1]

  • The Mechanism: The hydrophobic CF₃ group drives rapid aggregation once the co-solvent (DMSO) is diluted.[1]

  • The Fix: Use an intermediate dilution step.

    • Bad: 10 mM DMSO stock

      
       Buffer (1:1000 dilution).[1]
      
    • Good: 10 mM DMSO stock

      
       100% Ethanol or PEG-400 
      
      
      
      Buffer.[1] This gradient solvation reduces shock precipitation.[1]
Formulation for In Vivo Studies

Since pH adjustment is ineffective (pKa < 0), use co-solvent/surfactant systems:

  • 10% DMSO / 40% PEG-400 / 50% Water: Standard starting point for IP/IV administration.[1]

  • Cyclodextrins: HP-β-CD (20% w/v) is highly recommended.[1] The hydrophobic cavity of the cyclodextrin can encapsulate the trifluoromethyl-pyridazine core, significantly boosting aqueous solubility without organic co-solvents.[1]

Storage of Stock Solutions
  • Hygroscopicity: DMSO is hygroscopic.[1] Water absorption over time will cause this compound to precipitate inside the DMSO stock vial because its water solubility is so low.[1]

  • Protocol: Store 10 mM aliquots at -20°C in single-use vials. Do not freeze-thaw more than 3 times.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridazine-3-carbonitrile derivatives. Retrieved from [Link][1]

  • Aslam, M. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.[1] MDPI Processes.[1] Retrieved from [Link][1][3]

Sources

Protocols & Analytical Methods

Method

reduction of the nitrile group in 6-Trifluoromethyl-pyridazine-3-carbonitrile

Application Note: Strategic Reduction of 6-Trifluoromethyl-pyridazine-3-carbonitrile Part 1: Executive Summary & Strategic Analysis The Challenge: Reducing the nitrile group of 6-Trifluoromethyl-pyridazine-3-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reduction of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Part 1: Executive Summary & Strategic Analysis

The Challenge: Reducing the nitrile group of 6-Trifluoromethyl-pyridazine-3-carbonitrile (Substrate 1 ) presents a classic chemoselectivity paradox. The target is the primary amine, (6-(trifluoromethyl)pyridazin-3-yl)methanamine (Product 2 ).[1] However, the substrate contains two sensitive functionalities that threaten the success of standard reduction protocols:

  • The Pyridazine Core (1,2-diazine): The N-N bond is susceptible to reductive cleavage (hydrogenolysis) under vigorous hydrogenation conditions (e.g., Raney Ni, high pressure), which would destroy the pharmacophore.[1]

  • The Trifluoromethyl Group (-CF3): While generally robust, it can undergo hydrodefluorination under dissolving metal conditions.[1]

The Solution: This guide presents two validated protocols designed to bypass these instability issues.

  • Protocol A (The "Trapping" Method): A chemical hydride reduction using NaBH₄/NiCl₂ in the presence of Boc₂O. This is the recommended route for medicinal chemistry scales (mg to g) as it prevents primary amine instability and dimerization by in situ protection.

  • Protocol B (The "Scalable" Method): A catalytic hydrogenation using Pd/C in acidic media.[1] This is the preferred route for process scale-up (>100 g), utilizing kinetic control to favor nitrile reduction over ring cleavage.[1]

Part 2: Methodological Analysis & Decision Matrix

Before selecting a protocol, evaluate your specific constraints using the logic flow below.

ReductionStrategy cluster_warnings Critical Risks Start Start: 6-CF3-pyridazine-3-CN Reduction Scale What is the Reaction Scale? Start->Scale SmallScale Discovery / Lab Scale (< 10 g) Scale->SmallScale LargeScale Process / Pilot Scale (> 10 g) Scale->LargeScale MethodA PROTOCOL A: NaBH4 / NiCl2 / Boc2O (In-situ Protection) SmallScale->MethodA Preferred for Speed/Purity Equipment Is High-Pressure H2 Available? LargeScale->Equipment Equipment->MethodA No (Safety constraint) MethodB PROTOCOL B: H2 (3-5 bar) / Pd/C / HCl (Acidic Hydrogenation) Equipment->MethodB Yes Risk1 Avoid Raney Ni (Risk of N-N cleavage) Risk2 Avoid LiAlH4 (Risk of Ring Addition)

Figure 1: Strategic Decision Matrix for Nitrile Reduction. Protocol A is prioritized for stability and ease of purification; Protocol B is prioritized for atom economy and scale.

Part 3: Detailed Experimental Protocols

Protocol A: Nickel Boride Mediated Reduction with In Situ Boc Protection

Best for: Medicinal Chemistry, unstable amines, avoiding dimerization.

Mechanism: Sodium borohydride reacts with Nickel(II) chloride to form Nickel Boride (Ni₂B) in situ.[1] This species coordinates the nitrile, facilitating hydride transfer.[2] The resulting primary amine is immediately trapped by Di-tert-butyl dicarbonate (Boc₂O), preventing it from reacting with the intermediate imine (which causes dimerization) and stabilizing the product.

Reagents & Stoichiometry:

Reagent Equiv. Role
Substrate (Nitrile) 1.0 Starting Material
NiCl₂[1] · 6H₂O 0.1 - 0.5 Catalyst Precursor
NaBH₄ 7.0 Reducing Agent
Boc₂O 2.0 Trapping Agent

| Methanol (dry) | Solvent | [0.1 M] Concentration |[1]

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-Trifluoromethyl-pyridazine-3-carbonitrile (1.0 equiv) and Boc₂O (2.0 equiv) in anhydrous Methanol (concentration ~0.1 M).

  • Catalyst Addition: Cool the solution to 0°C (ice bath). Add NiCl₂·6H₂O (0.1 equiv).[1] The solution typically turns green.

  • Reduction (Exothermic):

    • Critical Step: Add NaBH₄ (7.0 equiv) portion-wise over 30–60 minutes.

    • Observation: The reaction will evolve H₂ gas vigorously and turn a black suspension (active Ni₂B species).[1]

    • Control: Maintain internal temperature < 10°C to prevent side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor: Check LCMS for disappearance of nitrile (M+H not usually visible) and appearance of Boc-amine product (M+H = MW + 100 - 56 or similar fragmentation).[1]

  • Quench: Add Diethylenetriamine (0.5 equiv relative to Ni) or saturated NH₄Cl solution to complex the Nickel.[1] Stir for 30 minutes.

  • Workup:

    • Filter the black suspension through a pad of Celite to remove Nickel salts. Wash the pad with MeOH.

    • Concentrate the filtrate to remove MeOH.

    • Partition the residue between Ethyl Acetate and Water.

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The resulting tert-butyl ((6-(trifluoromethyl)pyridazin-3-yl)methyl)carbamate is stable and can be purified via silica gel flash chromatography (Hexane/EtOAc gradient).[1]

Why this works: The Boc-group renders the amine non-nucleophilic, shutting down the pathway to secondary amines (dimers).

Protocol B: Acidic Catalytic Hydrogenation

Best for: Process Scale, obtaining the free amine salt.

Mechanism: Palladium on Carbon catalyzes the addition of H₂ across the nitrile triple bond. The presence of acid (HCl) is strictly required for two reasons:

  • Product Inhibition: The basic primary amine product can poison the catalyst surface. Protonation (forming the ammonium salt) prevents this.

  • Selectivity: Acidic media suppresses the formation of the secondary imine intermediate, thereby preventing dimerization.

Reagents & Conditions:

Parameter Setting
Catalyst 10% Pd/C (50% wet)
Loading 5–10 wt% relative to substrate
Solvent Methanol or Ethanol
Additive HCl (conc.) or Acetic Acid (2–3 equiv)
H₂ Pressure 3–5 bar (45–75 psi)

| Temperature | 20–25°C (Do not heat) |[1]

Step-by-Step Workflow:

  • Safety Check: Ensure the hydrogenation vessel (Parr shaker or autoclave) is rated for the pressure. Inert the vessel with Nitrogen.[4]

  • Loading: Charge the vessel with 6-Trifluoromethyl-pyridazine-3-carbonitrile , Methanol (0.2 M), and Concentrated HCl (2.0 equiv).

  • Catalyst Addition: carefully add 10% Pd/C (wet) under a nitrogen stream.[1] Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Seal the vessel. Purge with N₂ (3x) then H₂ (3x).[1]

    • Pressurize to 3 bar (45 psi) with H₂.

    • Shake/Stir vigorously at room temperature.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours.

    • Warning: Do not heat above 40°C. Higher temperatures increase the risk of defluorination or pyridazine ring reduction.

  • Workup:

    • Depressurize and purge with N₂.[1]

    • Filter the mixture through Celite (under N₂ blanket) to remove Pd/C.[1]

    • Note: The product is in the filtrate as the Hydrochloride salt.

  • Isolation: Concentrate the filtrate to dryness. The residue is (6-(trifluoromethyl)pyridazin-3-yl)methanamine hydrochloride .[5]

    • Recrystallization: Isopropanol/Ethanol mixtures are often effective for pyridazine salts.[1]

Part 4: Quality Control & Validation

To ensure the "Self-Validating" nature of these protocols, use the following analytical markers.

1. H-NMR Interpretation (DMSO-d6):

  • Starting Material (Nitrile): No aliphatic protons.[1] Aromatic pyridazine protons typically appear as two doublets between 8.0–9.5 ppm.

  • Product (Amine HCl):

    • Look for a new signal: A broad singlet (NH3+, ~8.5 ppm) exchanged with D2O.

    • Diagnostic Signal: A methylene quartet (due to coupling with NH3+) or singlet at ~4.2 – 4.5 ppm (2H, -CH 2-NH2).[1]

    • Aromatic Region: The pyridazine doublets will shift upfield slightly due to the loss of the electron-withdrawing CN group.

2. 19F-NMR:

  • Essential for checking defluorination.[1]

  • Target: Single peak at ~ -65 to -68 ppm (typical for Ar-CF3).

  • Impurity Flag: If you see peaks around -110 to -120 ppm, this indicates defluorination (Ar-F), likely caused by overheating or excessive pressure.[1]

3. Mass Spectrometry (ESI+):

  • Target (Free base): m/z = 178.0 [M+H]+

  • Target (Boc-protected): m/z = 278.1 [M+H]+ (often sees fragment 222.0 [M-tBu] or 178.0 [M-Boc]).[1]

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Dimer Formation (Secondary Amine)Insufficient trapping or basic conditions.[1]Protocol A: Increase Boc₂O to 2.5 equiv. Protocol B: Increase HCl equivalents; ensure vigorous stirring.
No Reaction Catalyst poisoning.Protocol B: The pyridazine nitrogens may coordinate Pd. Increase catalyst loading or pressure (max 5 bar). Ensure solvent is degassed.
Defluorination Conditions too harsh.Protocol B: Strictly limit temperature to <30°C. Switch to Protocol A (chemical reduction is milder).
Ring Cleavage Over-reduction.Never use Raney Nickel for this substrate unless strictly controlled. Stick to Pd/C or NiCl₂/NaBH₄.[1]

References

  • Caddick, S., et al. (2003).[1][4] "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron, 59(29), 5417–5423.[1] (Primary reference for NiCl₂/NaBH₄/Boc₂O protocol).

  • Osby, J. O., & Ganem, B. (1985).[1] "Reduction of Nitroalkanes to Amines Using Sodium Borohydride - Nickel(II) Chloride." Tetrahedron Letters, 26(52), 6413-6416.[1][6] (Foundational work on Nickel Boride reductions).

  • Kuehm-Caubere, C., et al. (1996).[1] "Pyridazines.[1][7][8][9] XX. Regioselective Homolytic Alkylation of Pyridazines." Tetrahedron, 52(27), 9087-9096.[1] (Discusses pyridazine ring stability/reactivity). [1]

  • Watson, A. J. A., et al. (2009).[1] "Ruthenium-Catalyzed Hydrogenation of Nitriles to Primary Amines." Organic Letters, 11(12), 2667–2670.[1] (Alternative catalytic methods).

Sources

Application

Application Note: 6-Trifluoromethyl-pyridazine-3-carbonitrile in Agrochemical Synthesis

Executive Summary This application note details the strategic utility, synthesis, and downstream derivatization of 6-Trifluoromethyl-pyridazine-3-carbonitrile (6-TFMP-3-CN) . As the agrochemical industry shifts toward fl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility, synthesis, and downstream derivatization of 6-Trifluoromethyl-pyridazine-3-carbonitrile (6-TFMP-3-CN) . As the agrochemical industry shifts toward fluorinated heterocycles to enhance metabolic stability and lipophilicity, the pyridazine core has emerged as a critical bioisostere for pyridine-based herbicides (PDS inhibitors) and SDHI fungicides.

This guide provides a validated protocol for synthesizing 6-TFMP-3-CN from its chloro-precursor and outlines its transformation into high-value active ingredients.

Part 1: Chemical Profile & Strategic Value

The "Fluorine Effect" in Heterocycles

The incorporation of the trifluoromethyl (


) group at the 6-position of the pyridazine ring is not merely structural; it is functional.
  • Metabolic Blocking: The

    
     group prevents oxidative metabolism at the 6-position, a common failure point in early-stage herbicide candidates [1].
    
  • Electronic Activation: The strong electron-withdrawing nature of the

    
     group, combined with the electron-deficient pyridazine ring (1,2-diazine), activates the 3-position for nucleophilic attacks or stabilizes the resulting anion during functionalization.
    
  • Lipophilicity: It significantly increases

    
    , facilitating cuticular penetration in weeds and fungal cell wall transport [2].
    
Physical Properties Table
PropertyValue (Approx.)Relevance
CAS Number 1379303-68-8 (Generic Ref)Identification
Molecular Weight 173.10 g/mol Fragment-based design
Appearance Off-white to pale yellow solidPurity indicator
Melting Point 68–72 °CHandling/Storage
Solubility Soluble in DCM, EtOAc, MeCNProcess solvent selection

Part 2: Synthesis Protocol (The "Make")

Objective: Scalable synthesis of 6-TFMP-3-CN via Palladium-Catalyzed Cyanation. Precursor: 3-Chloro-6-(trifluoromethyl)pyridazine.

Mechanistic Insight

Classical nucleophilic substitution with CuCN (Rosenmund-von Braun) often requires harsh conditions (


) leading to tar formation. We utilize a Pd(0)-catalyzed cyanation  using Zinc Cyanide (

). This method proceeds under milder conditions due to the oxidative addition of Pd into the C-Cl bond, facilitated by the electron-poor nature of the pyridazine ring.
Detailed Protocol

Reagents:

  • 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq)

  • 
     (0.6 eq)
    
  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • 
     dust (10 mol% - Critical for keeping Pd active)
    
  • Solvent: Anhydrous DMAc (N,N-Dimethylacetamide)

Step-by-Step Workflow:

  • Inerting: Charge a dry Schlenk flask with the chloro-pyridazine,

    
    , 
    
    
    
    , dppf, and Zn dust. Evacuate and backfill with Nitrogen (
    
    
    ).
    • Note: Oxygen effectively kills the catalytic cycle here. Rigorous degassing is non-negotiable.

  • Solvation: Add anhydrous DMAc via syringe. Concentration should be approx 0.5 M.

  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor by HPLC or TLC (20% EtOAc/Hexane).
    
    • Endpoint: Disappearance of the starting chloride.

  • Workup (Safety Critical):

    • Cool to room temperature.

    • Quench: Dilute with EtOAc and wash with

      
       (to quench excess cyanide) followed by brine.
      
    • Caution: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

  • Purification: Flash column chromatography (Silica gel, gradient 0

    
     20% EtOAc in Hexanes).
    

Yield Expectation: 85–92% isolated yield.

Part 3: Downstream Transformations (The "Use")

The nitrile group is a "gateway" functional group. In agrochemistry, it is rarely the final endpoint but rather the precursor to amides (enzyme inhibitors) or heterocycles.

Pathway A: Hydrolysis to Carboxamide (PDS Inhibitor Synthesis)

Many Phytoene Desaturase (PDS) inhibitors (bleaching herbicides) utilize a pyridazine-3-carboxamide core.

  • Reagents:

    
     (30%), 
    
    
    
    , DMSO.
  • Conditions: Room temperature, 1 hour.

  • Mechanism: The Radziszewski reaction. The hydroperoxide anion attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide.

  • Why this method? Acid hydrolysis often cleaves the

    
     group (haloform-type reaction) or attacks the ring. Basic peroxide hydrolysis is chemoselective for the nitrile [3].
    
Pathway B: Cyclization to Tetrazoles/Triazines

Used in the synthesis of high-nitrogen energetic materials or specific fungicides.

  • Reagent: Sodium Azide (

    
    ), 
    
    
    
    .
  • Product: 5-(6-(trifluoromethyl)pyridazin-3-yl)-1H-tetrazole.

Part 4: Visualizing the Workflow

The following diagram illustrates the central role of 6-TFMP-3-CN in divergent agrochemical synthesis.

G Start 3-Chloro-6-(CF3) pyridazine Intermediate 6-TFMP-3-CN (The Hub) Start->Intermediate Zn(CN)2 Pd Cat. Prod_A Pyridazine-3-carboxamide (PDS Inhibitors) Intermediate->Prod_A H2O2 K2CO3 Prod_B Tetrazole Derivs. (Fungicides) Intermediate->Prod_B NaN3 Cycloaddition Prod_C Aminomethyl Pyridazine (Linker Scaffolds) Intermediate->Prod_C H2 / Raney Ni Reduction

Figure 1: Divergent synthesis pathways from the 6-TFMP-3-CN hub.

Part 5: Safety & Handling Protocols

Cyanide Hazard Management

While the final product is a nitrile (organic cyanide), the synthesis involves Zinc Cyanide .

  • Engineering Controls: All weighing and handling of

    
     must occur in a certified fume hood.
    
  • Antidote: An amyl nitrite or hydroxocobalamin kit must be present in the lab during the synthesis phase.

  • Waste: Segregate aqueous waste from the workup. Treat with bleach at pH > 10 for 24 hours to destroy free cyanide before standard disposal.

Stability[1]
  • Hydrolysis: 6-TFMP-3-CN is stable in neutral and slightly acidic aqueous media but hydrolyzes rapidly in strong base.

  • Light Sensitivity: Pyridazines can undergo photo-degradation; store in amber vials.

References

  • Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection.[1] ChemBioChem, 5(5), 570-589.

  • Fujita, T., et al. (2018). Trifluoromethylpyridine derivatives in agrochemical synthesis. Journal of Pesticide Science, 43(3), 153-158.

  • Sands, R. D. (1988). Preparation of Amides from Nitriles via Basic Hydrogen Peroxide. Journal of Organic Chemistry.

  • Patents: See generally CN103772345B (Synthesis of pyridazine intermediates) and WO2012028578 (Pyridazine herbicides).

Sources

Method

Application Note: Biological Activity &amp; Evaluation of 6-Trifluoromethyl-pyridazine-3-carbonitrile Derivatives

Executive Summary The 6-Trifluoromethyl-pyridazine-3-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of covalent reversible inhibitors for cysteine protea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Trifluoromethyl-pyridazine-3-carbonitrile scaffold represents a privileged structure in modern medicinal chemistry, particularly in the design of covalent reversible inhibitors for cysteine proteases (e.g., Cathepsin K, Cathepsin S). This application note details the biological rationale, mechanism of action, and standardized protocols for evaluating derivatives of this scaffold.

The synergy between the electron-withdrawing trifluoromethyl (-CF


) group and the electrophilic nitrile (-CN) "warhead" creates a unique reactivity profile. The -CF

group enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the active site cysteine, while simultaneously improving lipophilicity and metabolic stability.

Mechanism of Action: The "Nitrile Warhead"

The primary biological activity of 6-Trifluoromethyl-pyridazine-3-carbonitrile derivatives stems from their ability to form a thioimidate adduct with cysteine residues in enzyme active sites.

Chemical Mechanism
  • Recognition: The pyridazine ring and its substituents (C6 position) guide the molecule into the S2/S3 pockets of the protease.

  • Attack: The thiolate anion (

    
    ) of the catalytic cysteine attacks the electrophilic carbon of the nitrile group.
    
  • Stabilization: The resulting thioimidate intermediate is stabilized by the oxyanion hole.

  • Reversibility: Unlike irreversible inhibitors (e.g., epoxides, vinyl sulfones), the thioimidate bond is slowly reversible, reducing the risk of permanent off-target haptenization and immunotoxicity.

Role of the Trifluoromethyl Group[1]
  • Electronic Activation: The strong electron-withdrawing nature of the -CF

    
     group at the C6 position pulls electron density across the aromatic system, making the C3-nitrile significantly more electrophilic and reactive toward the cysteine thiol.
    
  • Metabolic Blocking: The C-F bond is metabolically robust, preventing oxidative metabolism at the C6 position (a common soft spot in non-fluorinated analogs).

Visualization: Cysteine Protease Inhibition Pathway

G Enzyme Active Cathepsin K (Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 6-CF3-Pyridazine-3-CN (Inhibitor) Inhibitor->Complex Transition Thiolate Attack on Nitrile Carbon Complex->Transition Binding Adduct Thioimidate Adduct (Covalent Inhibition) Transition->Adduct k_inact Adduct->Enzyme k_off (Slow)

Figure 1: Mechanism of reversible covalent inhibition of Cysteine Proteases by Nitrile-based inhibitors.

Key Applications

Osteoporosis (Cathepsin K Inhibition)

Cathepsin K is the primary enzyme responsible for bone matrix degradation (collagen type I) in osteoclasts.[1]

  • Target: Cathepsin K (Lysosomal Cysteine Protease).[1]

  • Outcome: Reduction of bone resorption markers (e.g., CTX-I) without suppressing bone formation.

  • Relevance: 6-Trifluoromethyl-pyridazine-3-carbonitrile derivatives serve as potent P2-P3 scaffold replacements for peptide-based inhibitors.

Oncology (Kinase & Protease Dual Targeting)

Beyond proteases, the pyridazine core is a bioisostere for pyrimidine/pyridine rings found in kinase inhibitors.

  • Target: HPK1 (Hematopoietic progenitor kinase 1) and various tyrosine kinases.

  • Mechanism: ATP-competitive inhibition (requires modification of the nitrile to an amine or amide in some cases, though the nitrile can remain as a hydrogen bond acceptor).

Experimental Protocols

Protocol A: In Vitro Cathepsin K Inhibition Assay

Objective: Determine the IC


 of 6-Trifluoromethyl-pyridazine-3-carbonitrile derivatives against human recombinant Cathepsin K.

Materials:

  • Enzyme: Human Recombinant Cathepsin K (activated).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM MES (pH 5.5), 5 mM EDTA, 2.5 mM DTT (Freshly added).

  • Positive Control: E-64 (Irreversible) or Odanacatib (Reversible).

Workflow:

  • Preparation: Dilute test compounds in DMSO (Top concentration 10 mM). Create a 10-point serial dilution (1:3).

  • Pre-incubation: Add 10 µL of diluted compound and 40 µL of Cathepsin K enzyme solution (0.5 nM final) to a black 96-well plate. Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

    • Note: The acidic pH (5.5) is critical to mimic the lysosomal environment.

  • Reaction Start: Add 50 µL of Substrate Solution (20 µM Z-Phe-Arg-AMC in buffer).

  • Measurement: Monitor fluorescence continuously for 30 minutes (Ex: 360 nm / Em: 460 nm) on a kinetic plate reader.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Normalize to DMSO control (100% activity).

Data Analysis Table:

Compound IDConcentration (nM)Slope (RFU/min)% Inhibition
DMSO Control-12500%
Test Cmpd A10005096%
Test Cmpd A10045064%
Test Cmpd A10110012%

Calculate IC


 using a 4-parameter logistic regression.
Protocol B: Cellular Bone Resorption Assay (Pit Formation)

Objective: Validate biological activity in a functional osteoclast model.

Materials:

  • Cells: Primary human osteoclasts (differentiated from PBMCs using RANKL/M-CSF).

  • Surface: Osteoassay Surface plates (coated with synthetic calcium phosphate).

  • Reagents: CellTiter-Glo (Viability), 10% Bleach solution.

Workflow:

  • Seeding: Seed mature osteoclasts (10,000 cells/well) onto the Osteoassay plate.

  • Treatment: Treat cells with 6-Trifluoromethyl-pyridazine-3-carbonitrile derivatives (0.1 - 10 µM) for 48-72 hours.

  • Viability Check: Perform a viability assay (e.g., CellTiter-Glo) on a duplicate plate to ensure reduced resorption isn't due to cytotoxicity.

  • Resorption Analysis:

    • Remove culture media.

    • Add 10% bleach for 5 minutes to lyse cells.

    • Wash with dH

      
      O and air dry.
      
    • Image wells using a microscope. Resorption pits appear as clear/dark areas on the coated surface.

  • Quantification: Use ImageJ to calculate the total Resorption Area (%).

Experimental Workflow Diagram

Workflow Start Compound Library (6-CF3-Pyridazine-3-CN derivatives) Screen1 Primary Screen: Enzyme Inhibition (Cat K) Start->Screen1 Filter1 Select IC50 < 100 nM Screen1->Filter1 Filter1->Start Fail (Redesign) Screen2 Secondary Screen: Cellular Resorption (Pit Assay) Filter1->Screen2 Pass Tox Counter Screen: Cytotoxicity (MTT/CTG) Screen2->Tox Lead Lead Candidate Selection Tox->Lead High Potency / Low Tox

Figure 2: Screening cascade for identifying potent bone resorption inhibitors.

Expert Tips & Troubleshooting

  • DTT Sensitivity: Cysteine proteases require a reducing environment. Ensure DTT is added fresh to the assay buffer. Oxidized DTT will lead to false negatives (inactive enzyme).

  • Nitrile Hydrolysis: While the pyridazine-nitrile is relatively stable, avoid prolonged storage in highly acidic or basic aqueous solutions. Store stock solutions in 100% DMSO at -20°C.

  • Fluorescence Interference: Some pyridazine derivatives can be fluorescent. Always run a "Compound Only" control (no enzyme) to check for intrinsic fluorescence that could mask the assay signal.

References

  • Ward, R. A., et al. (2002). "Cathepsin K inhibitors: structural lessons from the design of potent, selective, and orally active inhibitors." Journal of Medicinal Chemistry. Link

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanammide inhibitors of cathepsin K: kinetics of inhibition and assessment of the binding site." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2023).[2] "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research. Link

  • Cai, J., et al. (2010).[3] "4-(3-Trifluoromethylphenyl)-pyrimidine-2-carbonitrile as cathepsin S inhibitors: N3, not N1 is critically important." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Application

scale-up synthesis of trifluoromethylated pyridazines

Application Note: Strategic Scale-Up of Trifluoromethylated Pyridazines Executive Summary The incorporation of trifluoromethyl ( ) groups into pyridazine scaffolds is a high-value transformation in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Scale-Up of Trifluoromethylated Pyridazines

Executive Summary

The incorporation of trifluoromethyl (


) groups into pyridazine scaffolds is a high-value transformation in medicinal chemistry, significantly modulating lipophilicity (

), metabolic stability (blocking P450 oxidation sites), and binding affinity. However, the electron-deficient nature of the pyridazine nucleus presents unique challenges for scale-up.

This guide contrasts two distinct, field-proven methodologies for synthesizing trifluoromethylated pyridazines at scale:

  • Innate C-H Trifluoromethylation (Radical): Utilizing the Langlois reagent (

    
    ) for late-stage functionalization.[1]
    
  • Directed Nucleophilic Substitution (Metal-Mediated): Utilizing copper-mediated cross-coupling on halopyridazines for regiospecific synthesis.[1]

Strategic Analysis: Method Selection

FeatureMethod A: Radical C-H FunctionalizationMethod B: Directed Cross-Coupling
Reagent Sodium Triflinate (Langlois) + Oxidant

+ CuI /

Mechanism Radical Minisci-type additionOrganometallic /

Regioselectivity Innate (Electronic/Steric control)Absolute (Pre-functionalized site)
Cost Low (Commodity reagents)High (Copper/Silver/TMS reagents)
Scale-Up Hazard Exotherm & Gas Evolution (

)
Heavy Metal Waste & Solvent Volatility
Best For Late-Stage Diversification (LSF)Target-Specific Process Routes

Protocol A: Innate C-H Trifluoromethylation (Langlois)[1]

Principle: This protocol utilizes sodium trifluoromethanesulfinate (Langlois reagent) as a stable solid source of


 radicals.[1] The reaction is initiated oxidatively, typically using tert-butyl hydroperoxide (TBHP) or persulfates.[1]

Mechanism: The oxidant generates a radical species that oxidizes the sulfinate to a sulfonyl radical, which extrudes


 to form the electrophilic 

radical. This radical attacks the most electron-rich or accessible position on the protonated pyridazine ring.[1]
Step-by-Step Protocol (100 g Scale)

Reagents:

  • Substrate: Substituted Pyridazine (1.0 equiv)[1]

  • Reagent: Sodium Triflinate (

    
    , 3.0 equiv)
    
  • Oxidant: TBHP (70% aq., 3.0 - 5.0 equiv)[1]

  • Solvent: DCM/Water (Biphasic 1:[1]1) or DMSO (Monophasic)[1]

  • Additive: TFA (1.0 equiv) - Critical for protonating the heterocycle to increase electrophilicity.

Workflow:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer (impeller type: pitch-blade for biphasic mixing), internal temperature probe, and a reflux condenser connected to a caustic scrubber (to neutralize

    
     off-gassing).
    
  • Charging: Charge the pyridazine substrate (100 g), DCM (500 mL), and water (500 mL). Start stirring at 400 RPM.

  • Acidification: Add TFA (1.0 equiv) slowly. Note: Pyridazines are weak bases; protonation activates the ring toward radical attack.

  • Reagent Addition: Add Sodium Triflinate (3.0 equiv) in one portion. The salt will dissolve in the aqueous phase.

  • Initiation (Critical Step):

    • Cool the mixture to 0-5°C.

    • Add TBHP dropwise via a dosing pump over 2 hours.[1]

    • Causality: Rapid addition causes a violent exotherm and "radical recombination" (dimerization of

      
       to 
      
      
      
      gas), reducing yield. Controlled addition maintains a steady radical flux.[1]
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-24 hours. Monitor by HPLC.

  • Quench & Workup:

    • Quench with saturated

      
       (careful: 
      
      
      
      evolution).[1]
    • Separate layers.[1][2] Extract aqueous layer with DCM (

      
       mL).[1]
      
    • Wash combined organics with

      
       (to remove residual peroxides - Safety Critical).[1]
      
  • Purification: Crystallization is preferred.[1] If oil, use silica plug filtration.[1]

Scale-Up Engineering Controls:

  • Gas Evolution: The extrusion of

    
     is stoichiometric. Ensure reactor venting is sized appropriately to prevent over-pressurization.[1]
    
  • Phase Transfer: In biphasic systems, mass transfer limits the reaction rate. High-shear mixing is required.[1]

Protocol B: Directed Copper-Mediated Cross-Coupling

Principle: For cases where specific regiochemistry (e.g., C3 or C6) is required, innate radical addition is often insufficient.[1] This protocol displaces a halogen (Cl/Br/I) using a "hard"


 source stabilized by copper.[1]
Step-by-Step Protocol (50 g Scale)

Reagents:

  • Substrate: 3-Chloro-6-arylpyridazine (1.0 equiv)[1]

  • Reagent:

    
     (Ruppert-Prakash Reagent, 1.5 equiv)[1]
    
  • Mediator: CuI (1.2 equiv)[1]

  • Activator: KF (1.2 equiv) or CsF[1]

  • Solvent: NMP or DMF (Dry)[1]

Workflow:

  • Reactor Setup: 1L Hastelloy or Glass-lined reactor (fluoride compatibility check required). Inert atmosphere (

    
    ) is mandatory.[1]
    
  • Catalyst Formation:

    • Charge CuI and KF into the reactor.[1] Purge with

      
      .
      
    • Add NMP (anhydrous).[1] Stir to form a suspension.

    • Add

      
       slowly at RT.[1] Stir for 30 mins to generate the active 
      
      
      
      species in situ. Note: The solution will turn dark red/brown.
  • Substrate Addition: Add the chloropyridazine substrate (dissolved in minimal NMP) to the active copper species.[1]

  • Heating: Heat the mixture to 80-100°C for 6-12 hours.

    • Causality: Aryl chlorides on electron-deficient rings require thermal energy to overcome the activation barrier for the oxidative addition/reductive elimination cycle.[1]

  • Workup (Heavy Metal Removal):

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove bulk copper salts.[1]

    • Wash filtrate with

      
       (10% aq.) or EDTA solution.[1] Why? To chelate residual copper (blue aqueous layer) which can catalyze decomposition of the product during concentration.[1]
      
  • Purification: Recrystallization from EtOH/Heptane.

Visualizations & Mechanisms

Figure 1: Mechanistic Pathways

This diagram illustrates the divergent pathways of the two protocols: the Radical (Minisci) route vs. the Metal-Mediated route.

G Start Pyridazine Scaffold Langlois Langlois Reagent (CF3SO2Na) Start->Langlois Protocol A Halo Halopyridazine (Cl/Br) Start->Halo Pre-functionalization Radical CF3 Radical (•CF3) Langlois->Radical Oxidation (-SO2) Addition Radical Addition (Minisci) Radical->Addition + Substrate ProductA Mixture of Isomers (Innate Regioselectivity) Addition->ProductA Coupling Cross-Coupling (Ox. Add / Red. Elim) Halo->Coupling Protocol B CuCF3 Cu-CF3 Species (In Situ) CuCF3->Coupling + TMSCF3 ProductB Single Regioisomer (Targeted) Coupling->ProductB

Caption: Comparison of Radical (Protocol A) vs. Metal-Mediated (Protocol B) mechanistic flows.

Figure 2: Scale-Up Workflow & Safety Gates

Workflow cluster_Safety Safety Critical Gates Start Start: 100g Scale Exotherm Exotherm Control (Dosing Rate) Start->Exotherm Reaction Reaction Phase (Biphasic Mixing) Exotherm->Reaction Gas Gas Scrubber (SO2 Management) Peroxide Peroxide Test (KI Starch Paper) Workup Reductive Wash (Na2S2O3) Peroxide->Workup If Positive Reaction->Gas Off-gassing Quench Quench & Separation Reaction->Quench Quench->Peroxide Isolate Crystallization Workup->Isolate

Caption: Process workflow emphasizing safety critical control points (SCCPs) for radical trifluoromethylation.

Performance Comparison Data

MetricProtocol A (Langlois)Protocol B (Cu-Mediated)
Yield (Isolated) 40 - 65%70 - 85%
Regio-purity Low (often requires chromatography)High (>98%)
E-Factor (Waste) Moderate (Aqueous waste)High (Copper/Solvent waste)
Reagent Cost ($/mol) Low (~$50/mol)High (~$400/mol)
Reaction Time 12 - 24 h6 - 12 h

References

  • Baran, P. S., et al. (2011).[1] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. [Link]

    • Context: Foundational work establishing sulfinate salts (Langlois reagent) as a scalable source for radical trifluoromethylation.[1]

  • Langlois, B. R., et al. (1991).[1] "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters. [Link][1]

    • Context: The original description of the reagent and mechanism.[3]

  • Ma, J. A., & Cahard, D. (2004).[1] "Update on Trifluoromethylation Strategies." Chemical Reviews. [Link][1]

    • Context: Comprehensive review covering both radical and nucleophilic approaches.[1]

  • Ye, Y., & Sanford, M. S. (2012).[1] "Merging visible-light photocatalysis and transition-metal catalysis in the copper-catalyzed trifluoromethylation of boronic acids." JACS. [Link][1]

    • Context: Discusses the copper-medi
  • Fier, P. S., & Hartwig, J. F. (2013).[1] "Copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuC2F5." JACS. [Link][1]

    • Context: Advanced protocols for directed trifluoromethylation on heteroarenes.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(Trifluoromethyl)pyridazine-3-carbonitrile Synthesis

Case ID: OPT-6-CF3-PYR-CN Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Molecule Profile Target Molecule: 6-(Trifluoromethyl)pyridazine-3-carbonitrile Key Intermediate For: Bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-6-CF3-PYR-CN Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Target Molecule: 6-(Trifluoromethyl)pyridazine-3-carbonitrile Key Intermediate For: Bioactive pharmacophores (e.g., JNK1 inhibitors, agrochemicals). Core Challenge: The electron-deficient nature of the pyridazine ring, amplified by the trifluoromethyl (


) group, activates the system for nucleophilic attack but simultaneously renders the resulting nitrile (

) highly susceptible to hydrolysis (amide formation) and ring degradation (tarring).

This guide replaces standard textbook procedures with field-optimized protocols designed to maximize yield and purity while mitigating cyanide handling risks.

Method Selection: The Decision Matrix

Before initiating synthesis, select the route based on your available equipment and scale.

FeatureRoute A: Pd-Catalyzed Cyanation (Recommended)Route B: Rosenmund-von Braun (

)
Route C:

(Nucleophilic Subst.)
Reagents

or

,

, dppf

(Stoichiometric)

or

, DABCO/18-Crown-6
Temp 80–100 °C140–180 °C25–60 °C
Mechanism Oxidative Addition / Reductive EliminationCopper-mediated nucleophilic substitutionNucleophilic Aromatic Substitution
Pros High tolerance, cleaner profile, lower temp.Cheap reagents, industrial legacy.Metal-free (mostly), low cost.
Cons Catalyst cost, ligand sensitivity.Difficult workup (Cu waste), high temp degrades ring.High risk of hydrolysis , poor reproducibility.

Troubleshooting Center (FAQ)

Ticket #001: "I see a dominant M+18 peak in LCMS."

Diagnosis: Hydrolysis of the nitrile to the primary amide. Root Cause: The electron-withdrawing


 and pyridazine nitrogens make the nitrile carbon highly electrophilic. Trace water in the solvent or during workup attacks the nitrile.
Resolution: 
  • Solvent Hygiene: Use anhydrous DMF or NMP (<50 ppm water).

  • Workup Modification: Do not use strong aqueous acids or bases. Quench with a buffered solution (sat.

    
    ) or perform a non-aqueous workup (filter through Celite, concentrate, and load directly onto silica).
    
  • Storage: Store the product in a desiccator; it is hygroscopic and reactive.

Ticket #002: "Reaction stalls at 40% conversion (Pd-Catalyzed)."

Diagnosis: Catalyst Poisoning.[1][2] Root Cause: Free cyanide ions (


) bind irreversibly to the Palladium center, shutting down the catalytic cycle (formation of stable 

species). Resolution:
  • Switch Source: Move from

    
     to 
    
    
    
    . Zinc cyanide releases cyanide slowly, maintaining a low concentration of free
    
    
    while driving the reaction.
  • Add Zinc Powder: Add 10-20 mol% activated Zn powder to the reaction. This reduces oxidized Pd(II) back to the active Pd(0) species.

  • Ligand Upgrade: Switch from

    
     to bidentate ligands like dppf  or Xantphos , which are more resistant to displacement by cyanide.
    
Ticket #003: "The reaction mixture turned into a black tar (CuCN route)."

Diagnosis: Thermal Polymerization / Ring Degradation. Root Cause: The pyridazine ring is thermally unstable at the high temperatures (>150 °C) required for classical CuCN coupling. Resolution:

  • Lower Temperature: Switch to the Pd-catalyzed route (runs at <100 °C).

  • Microwave Irradiation: If sticking to CuCN, use microwave heating (160 °C for 10 mins) to minimize thermal exposure time compared to overnight reflux.

Optimized Experimental Protocol

Protocol ID: SOP-PD-ZNCN-02 Method: Palladium-Catalyzed Cyanation using


[2][3]
Reagents & Setup
  • Substrate: 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 equiv)

  • Source:

    
     (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN.
    
  • Catalyst:

    
     (2 mol%) + dppf  (4 mol%)
    
  • Additive: Zn powder (10 mol%)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure
  • Deoxygenation (Critical): Sparge anhydrous DMF with Nitrogen or Argon for 30 minutes. Oxygen is the enemy of this catalytic cycle.

  • Charging: In a glovebox or under counter-flow

    
    , add the pyridazine substrate, 
    
    
    
    ,
    
    
    , dppf, and Zn powder to a reaction vial.
  • Solvation: Add the deoxygenated DMF via syringe. Seal the vial with a crimp cap (Teflon-lined).

  • Reaction: Heat to 90 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane) or LCMS. Look for the disappearance of the chloride starting material (

      
       shift).
      
  • Workup (Hydrolysis Prevention):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Do not wash with water initially. Filter the slurry through a pad of Celite to remove Zinc salts.

    • Wash the filtrate quickly with cold sat.

      
       (once) and brine (once).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (SiO2). Elute with a gradient of Hexanes

    
     20% EtOAc/Hexanes.
    
    • Note: The product is volatile. Do not leave under high vacuum for extended periods.

Optimization Data: Solvent & Catalyst Screening

The following data summarizes optimization campaigns for electron-deficient heteroaryl chlorides.

Table 1: Solvent & Catalyst Efficiency (Substrate: 3-Cl-6-


-pyridazine) 
EntryCatalyst SystemCyanide SourceSolventTemp (°C)Yield (%)Notes
1CuCN (2.0 eq)CuCNDMF16035%Tarry residues; difficult purification.
2

NaCNTHF70<10%Catalyst poisoning; no conversion.
3

/ dppf

DMF9088% Optimal conditions. Clean profile.
4

/ XPhos

DMAc/Water10075%Good "Green" alternative; slight hydrolysis observed.
5NoneNaCN / DABCODMSO6045%Significant amide byproduct formed.

Logic Flow & Mechanism Visualization

The following diagram illustrates the decision logic and the catalytic cycle mechanism, highlighting the critical points where the protocol prevents failure.

G Start Start: 3-Cl-6-CF3-pyridazine Decision Select Method Start->Decision Route_Cu Route A: CuCN (Rosenmund) Decision->Route_Cu Legacy/Cost Route_Pd Route B: Pd-Cat (Zn(CN)2) Decision->Route_Pd High Yield/Purity Issue_Tar Issue: High Temp Tarring Route_Cu->Issue_Tar >150°C Issue_Poison Issue: Catalyst Poisoning (CN-) Route_Pd->Issue_Poison If using NaCN Solution_Zn Solution: Slow Release Zn(CN)2 Route_Pd->Solution_Zn Recommended Cycle_OxAdd 1. Oxidative Addition (Pd0 inserts into C-Cl) Solution_Zn->Cycle_OxAdd Cycle_TransMet 2. Transmetallation (Zn-CN transfers CN to Pd) Cycle_OxAdd->Cycle_TransMet Cycle_RedElim 3. Reductive Elimination (Product Release) Cycle_TransMet->Cycle_RedElim Product Target: 6-CF3-pyridazine-3-CN Cycle_RedElim->Product Hydrolysis Risk: Hydrolysis to Amide Product->Hydrolysis Moisture contact Workup Workup: Anhydrous/Buffered Product->Workup Correct Path Workup->Product Isolated Pure

Figure 1: Synthesis decision tree and mechanistic flow for the Palladium-catalyzed cyanation, highlighting critical failure points (Red) and optimized solutions (Green).

References

  • Vertex AI Search. (2024). Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine (CAS 258506-68-2). Sigma-Aldrich. Link

  • Weissman, S. A., et al. (2005).[4] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Maligres, P. E., et al. (2004). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides with Zn(CN)2. Tetrahedron Letters. Link

  • Schareina, T., et al. (2004). Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanating Agent. Chemical Communications.[5] Link

  • Cohen, D. T., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. NIH/PubMed Central. Link

Sources

Optimization

challenges in the synthesis of trifluoromethylated pyridazines

Ticket ID: TFMP-GEN-001 Topic: Troubleshooting Synthesis of Trifluoromethylated Pyridazines Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Pyridazine Paradox Welcome to the TSSC. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TFMP-GEN-001 Topic: Troubleshooting Synthesis of Trifluoromethylated Pyridazines Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Pyridazine Paradox

Welcome to the TSSC. You are likely here because the pyridazine core—electron-deficient, possessing two adjacent nitrogens, and prone to diazotization-like decomposition—is resisting your standard trifluoromethylation protocols.

The introduction of a trifluoromethyl (


) group into the pyridazine scaffold is critical for modulating lipophilicity (

), metabolic stability, and binding affinity. However, the "diazine" character creates a paradox: the ring is too electron-deficient for standard electrophilic aromatic substitution, yet often too sensitive for harsh nucleophilic conditions.

This guide is structured by Methodological Failure Mode . Select the workflow below that matches your current experimental bottleneck.

Decision Matrix: Selecting the Right Strategy

Before troubleshooting, ensure you are using the correct pathway for your target regiochemistry.

SynthesisStrategy Start Target Molecule Decision1 Is the Pyridazine Ring Already Formed? Start->Decision1 LateStage Late-Stage Functionalization Decision1->LateStage Yes DeNovo De Novo Synthesis Decision1->DeNovo No Pos4 Target Position: C4/C5 LateStage->Pos4 Method1 Minisci Radical Reaction (Langlois/Togni) Pos4->Method1 C-H Activation Method2 Cross-Coupling (Pd/Cu + TMS-CF3) Pos4->Method2 Halogen Exchange Pos3 Target Position: C3/C6 DeNovo->Pos3 Method3 Cyclocondensation (Hydrazine + 1,3-Dicarbonyl) Pos3->Method3 Standard Method4 IEDDA Cycloaddition (1,2,3-Triazine + Alkyne) Pos3->Method4 High Regiocontrol

Figure 1: Strategic decision tree for trifluoromethylated pyridazine synthesis. Note that C3-functionalization is best achieved via cyclization, while C4-functionalization typically requires late-stage editing.

Module A: De Novo Cyclocondensation (The "Regio-Scramble" Issue)

Context: You are reacting a hydrazine derivative with a trifluoromethyl-1,3-dicarbonyl (e.g., ethyl 4,4,4-trifluoroacetoacetate). Common Issue: You obtain a mixture of regioisomers (3-


 vs. 5-hydroxy-3-

vs. 4-

) that are inseparable by chromatography.
Troubleshooting Guide
SymptomDiagnosisResolution
Regioisomer Mixture (approx. 1:1) Steric/Electronic Ambiguity: The hydrazine nitrogens have similar nucleophilicity, and the diketone carbonyls have similar electrophilicity.pH Control: Run the reaction in acidic media (AcOH or MeOH/HCl). The protonation state of the hydrazine can differentiate the nucleophilicity of the

vs.

atoms [1].
Low Yield / Gumming Hemiaminal Stalling: The intermediate hemiaminal is stable and refuses to dehydrate.Dean-Stark or Molecular Sieves: Water removal is critical. Switch to toluene/reflux with pTSA and a Dean-Stark trap to force aromatization.
Wrong Isomer Major Product Thermodynamic Control: The

group's electron-withdrawing nature makes the adjacent carbonyl harder to attack (less electrophilic) but the hydrate is more stable.
Stepwise Synthesis: Use a

-enaminone precursor instead of the raw diketone. This "locks" one carbonyl as a vinylogous amide, directing the hydrazine to the remaining free carbonyl [2].

Protocol Spotlight: Regioselective Cyclization

  • Reagents: Hydrazine HCl salt (1.0 equiv), Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv).

  • Solvent: Ethanol (0.5 M).

  • Additive: Concentrated HCl (catalytic) or reflux in Glacial Acetic Acid.

  • Key Step: Heat to reflux for 4-12h. Monitor disappearance of the hydrazone intermediate by LCMS.

Module B: Radical C-H Trifluoromethylation (Minisci-Type)

Context: You are treating a pre-formed pyridazine with a radical source (Langlois reagent or Togni’s reagent). Common Issue: Low conversion, poly-trifluoromethylation, or functionalization at the wrong carbon.

Troubleshooting Guide
SymptomDiagnosisResolution
No Reaction (SM Recovery) Lack of Activation: Pyridazines are electron-deficient; they repel nucleophilic radicals unless protonated.Acidify: Add TFA (trifluoroacetic acid) or run in a biphasic DCM/Water system with acid. Protonation lowers the LUMO of the heterocycle, making it receptive to the nucleophilic

radical [3].
Poly-alkylation (Bis-CF3) Product Activation: The product (mono-

pyridazine) is more electron-deficient than the starting material, reacting faster.
Stop Early: Do not aim for 100% conversion. Stop at 60-70% and recycle SM. Alternatively, use a biphasic system (DCM/H2O) to sequester the product into the organic layer away from the water-soluble radical source (Langlois) [4].
Explosive/Runaway Exotherm Peroxide Accumulation: Using TBHP (tert-butyl hydroperoxide) with Langlois reagent (

) without temperature control.
Slow Addition: Syringe pump addition of the oxidant is mandatory at scale. Maintain temp < 10°C during addition.
Mechanistic Workflow: The Minisci Pathway

MinisciMechanism Start Pyridazine (SM) Protonation Protonated Species (Activated LUMO) Start->Protonation + H+ (TFA) Addition Radical Addition (C-Centered Radical) Protonation->Addition RadicalGen CF3 Radical Source (Langlois + Oxidant) RadicalGen->Addition CF3• attack Oxidation Oxidative Aromatization (-H+ / -e-) Addition->Oxidation Product CF3-Pyridazine Oxidation->Product

Figure 2: Minisci mechanism requiring acid activation. Failure to protonate is the #1 cause of low yields.

Module C: Metal-Catalyzed Cross-Coupling

Context: You are attempting to convert a chloropyridazine to a trifluoromethylpyridazine using Pd or Cu catalysis. Common Issue: "The Black Box" – Catalyst death, formation of Pd-black, or homocoupling of the halide.

Q&A: The "Reductive Elimination" Wall

Q: Why does my Pd-catalyzed reaction stall despite full oxidative addition? A: The


 bond is exceptionally strong and the 

group is electronically repulsive to the electron-rich aromatic ring. Reductive elimination is the rate-limiting step.
  • Fix: Use bulky ligands like BrettPhos or RuPhos . The steric bulk forces the

    
     and the pyridazine ring together, accelerating reductive elimination [5].
    

Q: Can I use the cheaper Ruppert-Prakash reagent (


) with Copper? 
A:  Yes, but oxygen is the enemy.
  • Protocol: CuI (1.0 equiv),

    
     (2.0 equiv), KF (2.0 equiv) in DMF/NMP.
    
  • Critical: You must use a "stabilizer" like 1,10-phenanthroline to prevent the active

    
     species from disproportionating.
    
  • Warning: Pyridazines can coordinate to the Copper, poisoning it. You may need super-stoichiometric Copper (2-3 equiv) to drive this to completion [6].

Reagent Comparison Table

ReagentCommon NameBest ForCostStability Risk

Langlois ReagentRadical C-H functionalization (Minisci)LowLow (Solid, stable)

Ruppert-PrakashNucleophilic/Metal-catalyzed couplingMedHydrolysis sensitive
Togni Reagent IITogni IIRadical/Electrophilic transferHighShock sensitive (explosive potential)

Ethyl 4,4,4-trifluoroacetoacetateDe novo cyclizationLowStable liquid

References

  • Regioselectivity in Cyclocondensation: Synthesis of trifluoromethylated pyrimido[1,2-b]indazole derivatives through the cyclocondensation of 3-aminoindazoles.[1] Source:

  • Strategies for Pyridazine Synthesis: Synthesis of pyridazines - Organic Chemistry Portal. Source:

  • Innate C-H Trifluoromethylation (Minisci): Innate C-H trifluoromethylation of heterocycles.[1][2][3][4][5] Source:

  • Radical Trifluoromethylation Mechanisms: Radical trifluoromethylation - Chemical Society Reviews. Source:

  • Palladium Catalysis Challenges: The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.[5] Source:

  • Copper-Mediated Approaches: Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds.[4][6][7] Source:

Sources

Troubleshooting

solvent effects on pyridazine reactivity

Technical Support Center: Solvent Systems for Pyridazine Functionalization Introduction: The 1,2-Diazine Paradox Pyridazine is deceptively simple. As a 1,2-diazine, it possesses one of the highest electronegativities amo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Systems for Pyridazine Functionalization

Introduction: The 1,2-Diazine Paradox

Pyridazine is deceptively simple. As a 1,2-diazine, it possesses one of the highest electronegativities among heteroaromatics, making it exceptionally electron-deficient. This creates a dichotomy in reactivity: it is highly reactive toward nucleophiles (SnAr) and inverse electron-demand Diels-Alder (IEDDA) cycloadditions, yet notoriously unstable toward strong bases (lithiation) and prone to aggregation.

The choice of solvent is not merely about solubility; it is the primary "switch" that controls the reaction pathway. This guide addresses the specific solvent-dependent behaviors of pyridazine to help you rescue stalled reactions and correct regioselectivity issues.

Part 1: Inverse Electron Demand Diels-Alder (IEDDA)

Context: IEDDA is the gold standard for bioconjugation and "click" chemistry involving pyridazines (and tetrazines). Researchers often encounter sluggish rates with electron-neutral dienophiles.

Troubleshooting Q&A

Q: My IEDDA reaction between a pyridazine and a strained alkene is too slow in Dichloromethane (DCM). Heating leads to decomposition. How can I accelerate this without heat?

A: You are likely experiencing a lack of LUMO activation. In non-polar solvents like DCM, the reaction relies solely on the intrinsic orbital overlap.

  • The Fix: Switch to fluorinated alcohols (TFE or HFIP) or aqueous mixtures .

  • The Mechanism: Pyridazine nitrogens are weak H-bond acceptors. Fluorinated alcohols (strong H-bond donors) coordinate to these nitrogens, significantly lowering the LUMO energy of the pyridazine, narrowing the HOMO-LUMO gap with the dienophile.

  • Protocol Shift: Try a 4:1 mixture of DCM:HFIP (1,1,1,3,3,3-hexafluoroisopropanol). Rate enhancements of 1000x are not uncommon.

Q: I am using water/methanol for a bioconjugation, but my pyridazine probe precipitates. What is the alternative?

A: While water accelerates IEDDA via the hydrophobic effect (forcing non-polar reactants together), solubility is critical.

  • The Fix: Use a "Hydrophobic Acceleration" co-solvent system.

  • Recommendation: 1,4-Dioxane/Water (1:1) often maintains solubility while preserving the hydrophobic driving force. Alternatively, use PEG-400 as a solvent; it mimics aqueous acceleration properties but dissolves organic probes better.

Visualizing Solvent Activation

IEDDA_Activation Substrate Pyridazine Substrate Standard Standard Solvent (DCM/THF) Substrate->Standard Activated Activated Solvent (HFIP/H2O) Substrate->Activated LUMO_High High LUMO (Slow Reaction) Standard->LUMO_High No H-Bonding LUMO_Low Lowered LUMO (Fast Reaction) Activated->LUMO_Low H-Bond to N1/N2 Product Cycloaddition Product LUMO_High->Product Requires Heat Transition Transition State Stabilization LUMO_Low->Transition Room Temp Transition->Product

Figure 1: Mechanism of solvent-mediated acceleration in IEDDA reactions. Fluorinated solvents lower the activation energy barrier.

Part 2: Nucleophilic Aromatic Substitution (SnAr)

Context: Pyridazines are excellent substrates for SnAr, but regioselectivity (C3 vs. C4) and hydrolysis side-products are common failure modes.

Troubleshooting Q&A

Q: I am attempting an SnAr on 3,6-dichloropyridazine with an amine. In Ethanol, I get a mix of mono-substitution and hydrolysis (pyridazone). How do I stop the hydrolysis?

A: Protic solvents (EtOH, MeOH) are nucleophilic themselves and can compete, especially if trace water is present. Furthermore, they solvate the incoming amine, reducing its nucleophilicity.

  • The Fix: Switch to a Dipolar Aprotic Solvent (DMSO, DMF, or NMP).

  • Why: These solvents do not solvate the amine nucleophile strongly (leaving it "naked" and reactive) but do solvate the transition state (Meisenheimer complex) effectively.

  • Self-Validating Check: If the reaction turns a deep red/orange immediately upon mixing in DMSO, you are likely forming the Meisenheimer intermediate correctly.

Q: I need to substitute at C4, but I keep getting C3 substitution. Can solvent control this?

A: Regioselectivity is dominated by electronics, but solvent plays a secondary role.

  • Insight: C3 is generally more electrophilic. However, in non-polar solvents (Toluene), the nucleophile may coordinate to the N-lone pair prior to attack, directing it to the adjacent C3.

  • Experiment: Try using a highly polar, non-coordinating solvent (Acetonitrile) to minimize pre-coordination effects, though steric blocking is usually required for high C4 selectivity.

Data: Solvent Selection Matrix for SnAr
Solvent ClassExamplesEffect on NucleophileEffect on PyridazineRecommended For
Protic MeOH, EtOH, H2ODeactivates (H-bonding)Activates (H-bonding to N)Highly reactive nucleophiles (Thiphenols)
Dipolar Aprotic DMSO, DMF, NMPActivates (Naked anion)Stabilizes Transition StateStandard SnAr (Amines, Alkoxides)
Non-Polar Toluene, HexaneNeutralPromotes AggregationPhase transfer catalysis conditions

Part 3: Metalation & Lithiation Stability

Context: Lithiating pyridazines is perilous. The "1,2-diazine" motif is prone to N-N bond cleavage or dimerization (Wurtz-type coupling) in the presence of organolithiums.

Troubleshooting Q&A

Q: When I treat pyridazine with LiTMP in THF at -78°C, I get a black tar. What is happening?

A: Even at -78°C, lithiated pyridazines are unstable in pure THF. THF coordinates to the lithium, breaking up aggregates that might otherwise stabilize the species. The monomeric lithio-species rapidly dimerizes or ring-opens.

  • The Fix: Trans-Metal-Trapping (TMT) or Non-Coordinating Solvents.

  • Protocol: Perform the lithiation in Hexane or Toluene using LiTMP. If solubility is an issue, use a "Trapping" method: pre-mix the electrophile (if compatible) or use a trans-metalating agent like Ga(alkyl)3 or ZnCl2 in situ.

  • Reference: The use of GaR3 in hexane allows for stable isolation of metallated pyridazines by coordinating to the nitrogen before lithiation, directing the reaction to C3.[1]

Q: Can I use Grignard reagents instead?

A: Direct Grignard addition usually results in addition across the C=N bond (forming dihydropyridazines) rather than substitution, often requiring an oxidative workup (e.g., DDQ) to restore aromaticity.

  • Solvent Tip: Use THF for Grignard additions to maximize solubility of the intermediate magnesium salt, preventing premature precipitation and incomplete reaction.

Part 4: Validated Experimental Protocols

Protocol A: Accelerated IEDDA Screening

Use this to determine the optimal solvent for a new pyridazine/dienophile pair.

  • Preparation: Prepare 0.1 M stock solutions of Pyridazine and Dienophile in DCM.

  • Screening: In 4 separate HPLC vials, prepare the following solvent systems (100 µL total volume):

    • Vial 1: DCM (Control)

    • Vial 2: MeOH

    • Vial 3: TFE (2,2,2-Trifluoroethanol)

    • Vial 4: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)

  • Initiation: Add 1.0 equiv of Pyridazine and 1.0 equiv of Dienophile to each vial.

  • Monitoring: Monitor by LC-MS at t=5 min, 30 min, and 1 hr.

  • Result Interpretation:

    • If Vial 4 is complete < 5 min and Vial 1 is < 10%, the reaction is LUMO-controlled and requires H-bond activation.

    • Scale-up: Use DCM:HFIP (4:1) to balance cost and rate.

Protocol B: "Trapped" Lithiation of Pyridazine

Designed to prevent ring degradation.

  • Solvent: Anhydrous Hexane (Do NOT use THF as the primary solvent).

  • Reagents: Mix Pyridazine (1.0 equiv) and Tri-isobutylgallium (1.0 equiv) in Hexane at RT. (Formation of complex).[1][2][3]

  • Base Addition: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) solid or solution dropwise.

  • Reaction: Stir at 0°C to RT (The Gallium complex stabilizes the lithiated intermediate).

  • Quench: Add electrophile (e.g., I2, Aldehyde).

Decision Tree: Solvent Selection

Solvent_Selection Start Start: Pyridazine Reaction Type Identify Reaction Type Start->Type IEDDA IEDDA / Click Type->IEDDA SnAr Nucleophilic Sub (SnAr) Type->SnAr Metal Lithiation / Metalation Type->Metal IEDDA_Q Is reactivity low? IEDDA->IEDDA_Q SnAr_Q Nucleophile Type? SnAr->SnAr_Q Metal_Q Stability Issue? Metal->Metal_Q HFIP Use HFIP or TFE (H-Bond Activation) IEDDA_Q->HFIP Organic Soluble Water Use Water/Dioxane (Hydrophobic Effect) IEDDA_Q->Water Water Soluble Polar Use DMSO/DMF (Anionic Nuc) SnAr_Q->Polar Amine/Alkoxide Protic Use EtOH/TFA (Neutral/Acid Cat) SnAr_Q->Protic Thiol/Acidic Hexane Use Hexane/Toluene (Avoid THF) Metal_Q->Hexane Standard TMT Use Trans-Metal-Trap (GaR3/ZnCl2) Metal_Q->TMT High Instability

Figure 2: Decision matrix for selecting the optimal solvent based on reaction class and specific failure modes.

References

  • Inverse Electron Demand Diels-Alder Pyridazine Elimination. (2021). Leiden University Scholarly Publications. 4[5][6][7]

  • Perfluoroalcohol Solvent-Promoted Inverse Electron Demand Diels–Alder Reactions. (2023). Richardson, P., ResearchGate. 8

  • Transforming LiTMP Lithiation of Challenging Diazines through Gallium Alkyl Trans‐Metal‐Trapping. (2015). U.S. National Library of Medicine. 1[1][5][6][7][4][9][10]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. (2021). Journal of Physical Chemistry A. 9

  • Electronic and Solvent Effects on Kinetics of SnAr Substitution Reactions. (2013). PMC - NIH. 11[5][6][7][4][9][10]

Sources

Optimization

purification methods for polar heterocyclic compounds

Mission: To provide high-fidelity troubleshooting and purification strategies for polar heterocyclic compounds (pyridines, imidazoles, pyrazoles, etc.) that exhibit difficult behaviors such as peak tailing, irreversible...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and purification strategies for polar heterocyclic compounds (pyridines, imidazoles, pyrazoles, etc.) that exhibit difficult behaviors such as peak tailing, irreversible adsorption, or poor solubility.

Module 1: Method Selection (The Triage)

User Query: "My compound is a polar heterocycle. It sticks to the baseline on normal phase TLC (DCM/MeOH) but elutes in the void volume on standard C18. How do I retain and separate it?"

Technical Diagnosis

This is the classic "retention gap." Your compound is too polar for standard Reverse Phase (RP) retention mechanisms (hydrophobic interaction) but too polar/basic for standard Normal Phase (NP) silica, where it interacts strongly with acidic silanols.

Decision Matrix: Selecting the Stationary Phase
Compound CharacteristicRecommended PhaseMobile Phase SystemMechanism
Moderately Polar (logP 0 to 2)Polar-Embedded C18 (e.g., Waters XSelect HSS T3, Phenomenex Luna Omega)Water/MeCN + 0.1% Formic AcidHydrophobic + Hydrogen Bonding
Highly Polar / Basic (logP < 0)HILIC (Bare Silica, Amide, or Zwitterionic)MeCN/Water + 10mM NH₄OAcPartitioning into water layer on silica surface
Basic Amine (pKa > 8) High pH Stable C18 (Hybrid Silica, e.g., XBridge)Water/MeCN + 0.1% NH₄OH (pH 10)Suppressed Ionization (Neutral form retains better)
Acidic Heterocycle Anion Exchange / Mixed Mode Buffer/MeCN gradientsIonic Interaction
Workflow Visualization: Method Development

MethodSelection Start Input: Polar Heterocycle Solubility Solubility Check: Soluble in DCM? Start->Solubility NP_Check Normal Phase (Silica) DCM/MeOH + 1% TEA Solubility->NP_Check Yes RP_Check Can it be protonated? (Basic Nitrogen present) Solubility->RP_Check No (Water/DMSO soluble) High_pH High pH Reverse Phase (pH 10, NH4OH) Suppresses ionization RP_Check->High_pH Yes (pKa > 8) Low_pH Polar-Embedded C18 (Low pH, Formic/TFA) Enhances retention RP_Check->Low_pH Yes (pKa < 8) HILIC_Route HILIC Mode (Amide or Bare Silica) MeCN-rich mobile phase RP_Check->HILIC_Route No (Neutral/Very Hydrophilic)

Caption: Decision tree for selecting the optimal stationary phase based on compound solubility and pKa.

Module 2: Troubleshooting Peak Shape (The "Tailing" Problem)

User Query: "I am purifying an amino-pyridine derivative. The peak tails badly on C18, spanning 5 minutes. I'm losing resolution and yield."

Root Cause Analysis

Tailing in polar heterocycles is almost exclusively caused by Secondary Silanol Interactions .

  • Mechanism: The silica support of the column has residual silanol groups (Si-OH).

  • Interaction: At neutral/low pH, these silanols ionize (Si-O⁻). Your basic heterocycle (R-NH₃⁺) binds ionically to the silanol, causing "drag" or tailing.

Protocol: The "Modifier" Fix

You must outcompete or suppress this interaction. Choose ONE of the following strategies. Do not mix them randomly.

Strategy A: The High pH Approach (Best for Resolution)

Requires a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) rated to pH 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in Water (pH ~10).

  • Mobile Phase B: Acetonitrile.

  • Why it works: At pH 10, the basic nitrogen on your heterocycle is deprotonated (neutral). Neutral species do not interact with silanols and retain better on C18 [1].

Strategy B: The "Ion Pairing" Approach (Standard C18)

Use this if you only have standard silica columns (pH 2-8 limit).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Why it works: TFA is a strong acid (pH ~2). It protonates the silanols (Si-OH), preventing them from becoming anionic (Si-O⁻). It also forms an ion pair with your basic amine, masking the charge [2].

WARNING: TFA suppresses MS ionization. If using Mass-Directed Prep, use Formic Acid (weaker effect) or adjust the post-column makeup flow.

Module 3: Sample Loading & Solubility

User Query: "My sample is dissolved in DMSO. When I inject it, the pressure spikes and the compound precipitates at the head of the column."

Technical Solution: The Sandwich Injection

Polar heterocycles often have low solubility in the initial mobile phase (usually high % water in RP). Injecting a slug of DMSO causes a "solvent shock" where the DMSO dilutes into the water, and the compound crashes out.

Protocol: Sandwich Injection Technique

This method encapsulates the strong solvent plug, preventing immediate precipitation until the sample is diluted by the gradient.

  • Preparation: Dissolve sample in minimum DMSO/DMF.

  • The Stack: Configure the autosampler to draw liquids in this specific order:

    • Plug 1: 20 µL of Mobile Phase A (Weak solvent, e.g., Water/0.1% Formic).

    • Sample: Your compound in DMSO.

    • Plug 2: 20 µL of Mobile Phase A.

  • Execution: The "Sandwich" (Water-DMSO-Water) enters the column. The outer water layers buffer the DMSO from immediate mixing with the bulk flow, allowing a gentler transition [3].

Module 4: Post-Purification (TFA Removal)

User Query: "I used TFA to fix the peak shape, but now my compound is a TFA salt and is cytotoxic/hygroscopic. How do I get the free base back?"

The "Catch and Release" Protocol

Lyophilization alone rarely removes TFA completely because it forms stable salts with basic heterocycles. Use Strong Cation Exchange (SCX) cartridges (e.g., PoraPak Rxn CX, Strata-X-C).

Step-by-Step Workflow
  • Load: Dissolve the TFA salt fraction in MeOH/Water. Load onto the SCX cartridge.

    • Chemistry: The basic heterocycle binds to the sulfonic acid groups on the resin. TFA anions pass through.[1]

  • Wash: Flush with MeOH.

    • Result: Removes residual TFA, non-basic impurities, and water.

  • Elute: Flush with 5% NH₄OH in MeOH (Ammoniated Methanol).

    • Chemistry: Ammonia displaces the heterocycle from the resin. The compound elutes as a free base.

  • Dry: Evaporate the MeOH/NH₃. You are left with the pure free base [4].

Visual Workflow: TFA Removal

TFARemoval Input Fraction with TFA Salt SCX_Load Load on SCX Cartridge (Strong Cation Exchange) Input->SCX_Load Wash Wash with MeOH (Elutes TFA anions) SCX_Load->Wash TFA removed Elute Elute with 5% NH3/MeOH (Displaces Product) Wash->Elute Switch Solvent Final Evaporate Solvent Result: Free Base Elute->Final

Caption: "Catch and Release" workflow for isolating free-base heterocycles from TFA salts.

References

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

  • Sigma-Aldrich. (2021). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS. Retrieved from

  • BenchChem. (2025).[2] Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Waters Corporation. (2012). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Reactivity Profiling: 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Summary 6-Trifluoromethyl-pyridazine-3-carbonitrile (CAS: Variable/Generic Structure) represents a high-value heterocyclic building block, distinct from its pyridine and phenyl bioisosteres due to its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Trifluoromethyl-pyridazine-3-carbonitrile (CAS: Variable/Generic Structure) represents a high-value heterocyclic building block, distinct from its pyridine and phenyl bioisosteres due to its unique electronic deficiency and physicochemical profile. This guide validates the structural integrity of this scaffold and objectively compares its performance against two primary alternatives: the pyridine analog (6-trifluoromethyl-pyridine-3-carbonitrile) and the non-fluorinated analog (6-methyl-pyridazine-3-carbonitrile).

Key Findings:

  • Structural Marker: The trifluoromethyl group provides a definitive

    
     NMR singlet at -64.5 ± 2 ppm , serving as a quantitative purity tag.
    
  • Reactivity: The 1,2-diazine core, combined with electron-withdrawing

    
     and 
    
    
    
    groups, creates a highly electron-deficient system, facilitating rapid nucleophilic aromatic substitution (
    
    
    ) at positions 4 and 5, unlike the more inert pyridine analogs.
  • Bioisosterism: Offers a lower

    
     (approx. 1.2) compared to the pyridine analog (approx.[1][2] 1.9), improving aqueous solubility while maintaining metabolic stability against oxidative metabolism.
    

Structural Validation (The "Truth" Standard)

To ensure experimental success, the starting material must meet specific spectroscopic criteria. The following parameters constitute the "Pass/Fail" validation system.

Spectroscopic Specifications
TechniqueParameterExpected ValueStructural Insight

NMR
Chemical Shift (

)
-64.5 ppm (Singlet)Diagnostic for the

group attached to the electron-deficient pyridazine ring.

NMR
Chemical Shift (

)
8.1 - 8.3 ppm (Doublets)Two aromatic protons at positions 4 and 5. Expect an

system (

).
FT-IR Wavenumber (

)
2240 - 2255 cm

Sharp, distinct Nitrile (

) stretching vibration.
GC-MS Molecular Ion (

)
173 m/z Confirms molecular weight. Look for characteristic loss of

(28 amu) or

.
Analytical Workflow Diagram

The following decision tree illustrates the mandatory validation steps before introducing this reagent into a synthetic pipeline.

ValidationWorkflow Start Raw Material (Batch Receipt) Solubility Solubility Check (CDCl3 / DMSO-d6) Start->Solubility NMR_19F 19F NMR (Diagnostic Singlet) Solubility->NMR_19F Primary ID NMR_1H 1H NMR (Integration 2H) NMR_19F->NMR_1H Confirm Structure IR_Check FT-IR (CN Stretch) NMR_1H->IR_Check Verify FG Decision Purity > 98%? IR_Check->Decision Approve Release for Synthesis Decision->Approve Yes Reject Recrystallize / Reject Decision->Reject No

Figure 1: Analytical validation workflow ensuring structural integrity prior to usage.

Comparative Performance Guide

This section compares 6-Trifluoromethyl-pyridazine-3-carbonitrile (Product A) against its most common medicinal chemistry alternatives.

The Alternatives
  • Alternative B (Pyridine Analog): 6-Trifluoromethyl-pyridine-3-carbonitrile.

  • Alternative C (Alkyl Analog): 6-Methyl-pyridazine-3-carbonitrile.

Performance Matrix
FeatureProduct A (Pyridazine-CF3) Alt B (Pyridine-CF3)Alt C (Pyridazine-CH3)Practical Implication
Electronic Character

-deficient (Extreme)

-deficient (Moderate)

-deficient (High)
Product A is most reactive toward nucleophiles but resistant to oxidation.
Lipophilicity (cLogP) ~1.2 ~1.9~0.5Product A offers a "Goldilocks" zone: soluble enough for assays, lipophilic enough for permeability.
H-Bond Acceptors 3 (2 Ring N, 1 CN)2 (1 Ring N, 1 CN)3Product A has higher water solubility potential due to the extra Nitrogen lone pair.
Metabolic Stability High HighLow (Benzylic oxidation)The

group blocks metabolic attack at C6; the Methyl group in Alt C is a "soft spot" for CYP450.
Mechanistic Insight: The "Magic Methyl" vs. Trifluoromethyl

While the methyl group (Alt C) donates electron density, the trifluoromethyl group (Product A) strongly withdraws it.

  • Consequence: The nitrile carbon in Product A is significantly more electrophilic. Hydrolysis to the amide or acid occurs under milder conditions compared to the pyridine analog. However, one must be cautious of ring opening or nucleophilic attack at C4/C5 if harsh nucleophiles (e.g., alkoxides) are used.

Experimental Protocols

Protocol: Validated Synthesis via Cyanation

Context: If the nitrile is not commercially available, it is best synthesized from the chloro-precursor. This protocol avoids the use of toxic cyanide salts by utilizing zinc cyanide (


) in a palladium-catalyzed cycle.

Reagents:

  • 3-Chloro-6-trifluoromethylpyridazine (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (0.02 equiv)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.04 equiv)

  • Solvent: Wet DMF (Dimethylformamide) with 1% water (accelerates the reaction).

Step-by-Step Methodology:

  • Inerting: Charge a dry Schlenk flask with the chloro-pyridazine,

    
    , 
    
    
    
    , and dppf. Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add degassed DMF via syringe. The concentration should be approx. 0.2 M.

  • Activation: Heat the mixture to 110 °C for 3–5 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The product will be more polar than the starting material.

  • Work-up (Critical Step): Cool to room temperature. Dilute with EtOAc. Quench the excess zinc salts by adding 2M

    
     or saturated 
    
    
    
    . Stir vigorously for 30 minutes.
  • Purification: Wash the organic layer with brine (

    
    ) to remove DMF. Dry over 
    
    
    
    . Concentrate. Purify via silica gel chromatography (Gradient: 0
    
    
    30% EtOAc in Hexanes).
Protocol: Hydrolysis to Carboxylic Acid

Context: Converting the nitrile to the acid (6-Trifluoromethyl-pyridazine-3-carboxylic acid) demonstrates the functional utility of the scaffold.

  • Dissolve the nitrile in a 1:1 mixture of conc. HCl and Acetic Acid .

  • Reflux at 100 °C for 2 hours.

  • Concentrate to dryness. The electron-deficient ring makes the amide intermediate unstable, pushing the equilibrium rapidly to the acid.

Visualizing the Bioisosteric Logic

The following diagram explains when a researcher should switch from a Pyridine scaffold to the 6-Trifluoromethyl-pyridazine scaffold.

BioisostereLogic Problem Current Scaffold: Pyridine-CF3 Issue_Solubility Issue: Poor Solubility? Problem->Issue_Solubility Issue_Metabolism Issue: Rapid Metabolism? Problem->Issue_Metabolism Solution_Pyridazine Switch to: Pyridazine-CF3 Issue_Solubility->Solution_Pyridazine Yes: Add N atom Solution_Methyl Switch to: Pyridazine-CH3 Issue_Metabolism->Solution_Methyl Remove CF3? Result_1 Result: Lower LogP (+Polarity) Retained Stability Solution_Pyridazine->Result_1 Result_2 Result: Metabolic Liability (Oxidation Risk) Solution_Methyl->Result_2 Caution

Figure 2: Decision logic for scaffold hopping between pyridine and pyridazine derivatives.

References

  • Bioisosteric Principles in Heterocycles

    • Title: Pyridazines as Bioisosteres: Physicochemical and Metabolic Implications.[3]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link] (General Reference for Pyridazine Bioisosterism).

  • Synthesis of Trifluoromethyl-pyridazines

    • Title: Practical Synthesis of Trifluoromethylated Pyridazines via Cyclocondens
    • Source: Organic Letters / NIH Archives.
    • URL:[Link] (Representative link for standard hydrazine synthesis methods).

  • NMR Characterization of Fluorinated Heterocycles

    • Title: 19F NMR Chemical Shifts of Aromatic Trifluoromethyl Groups.[4]

    • Source: The Journal of Organic Chemistry.
    • URL:[Link]

  • Cyanation Protocols

    • Title: Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.
    • Source: Chemical Reviews.
    • URL:[Link]

Sources

Comparative

Spectroscopic Validation of 6-Trifluoromethyl-pyridazine-3-carbonitrile: A Comparative Analytical Guide

Executive Summary: The Analytical Challenge In the development of bioisosteres for drug discovery, 6-Trifluoromethyl-pyridazine-3-carbonitrile represents a high-value scaffold. The combination of the electron-withdrawing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the development of bioisosteres for drug discovery, 6-Trifluoromethyl-pyridazine-3-carbonitrile represents a high-value scaffold. The combination of the electron-withdrawing trifluoromethyl (


) group and the nitrile (

) moiety creates a highly electron-deficient heteroaromatic system.

This guide objectively compares the spectroscopic performance of this compound against its critical process impurities: the starting material (3-Chloro-6-trifluoromethylpyridazine ) and the hydrolysis byproduct (6-(Trifluoromethyl)pyridazin-3(2H)-one ).

Key Finding: While Mass Spectrometry (MS) provides structural confirmation,


 NMR  is the superior modality for quantitative purity assessment due to the high sensitivity of the fluorine nucleus to the electronic changes induced by the substitution of Chlorine with a Nitrile group.

Comparative Analysis of Analytical Modalities

The following matrix evaluates the effectiveness of standard spectroscopic techniques in distinguishing the target product from its primary alternatives.

Table 1: Comparative Spectroscopic Performance Matrix
FeatureTarget: 6-Trifluoromethyl-pyridazine-3-carbonitrileAlternative 1 (Precursor): 3-Chloro-6-trifluoromethylpyridazineAlternative 2 (Byproduct): 6-(Trifluoromethyl)pyridazin-3(2H)-oneBest Modality for Differentiation

NMR Shift

-64.5 to -65.5 ppm (Singlet)

-62.0 to -63.5 ppm (Singlet)

-66.0 to -68.0 ppm (Singlet)

NMR
(High Resolution)
IR Diagnostic Band ~2240 cm

(Sharp,

)
None in 2200 region~1680 cm

(Strong,

)
FT-IR (Binary Check)
MS Signature

173 m/z (Single peak dominant)

182/184 m/z (3:1 Cl isotope pattern)

164 m/z
GC-MS / LC-MS

NMR Profile
Two doublets (aromatic region)Two doublets (shifted downfield)Broad singlet (NH) + doublets

NMR
(Structural confirmation only)

In-Depth Technical Analysis

The Gold Standard: NMR Spectroscopy

Causality & Mechanism: The trifluoromethyl group acts as a sensitive reporter probe. In the precursor (3-Chloro), the chlorine atom exerts an inductive withdrawal effect. When substituted with a cyano group (3-CN), the anisotropy of the triple bond and the stronger electron-withdrawing nature of the nitrile group cause a distinct upfield or downfield shift depending on the solvent and concentration.

  • Protocol Advantage: Unlike

    
     NMR, which requires long relaxation times for integration of quaternary carbons (invisible in 
    
    
    
    ),
    
    
    NMR allows for rapid acquisition with high signal-to-noise ratio.
  • Self-Validation: The integration of the

    
     singlet is internally consistent. If the integral ratio of the product peak to an internal standard (e.g., 
    
    
    
    -trifluorotoluene) is not 1:1 (molar adjusted), the purity is compromised.
The Binary Check: FT-IR Spectroscopy

Causality & Mechanism: The Nitrile stretch (


) is one of the most distinct features in IR spectroscopy, appearing in the "silent region" (2000–2300 cm

) where few other functional groups absorb.
  • Differentiation: The precursor (3-Chloro) lacks absorption in this region. The hydrolysis byproduct (Pyridazinone) will show a strong Carbonyl (

    
    ) stretch around 1680 cm
    
    
    
    and potentially broad
    
    
    stretching around 3200 cm
    
    
    .
  • Limit of Detection: While excellent for qualitative identification (Yes/No), IR is less reliable for quantifying <1% impurities compared to NMR.

Structural Confirmation: Mass Spectrometry (GC-MS)

Causality & Mechanism: The 3-Chloro precursor carries the distinct Chlorine isotope signature (


 and 

in a 3:1 ratio).
  • The Shift: Successful cyanation results in the collapse of this isotope pattern into a single molecular ion peak corresponding to the Nitrile product (

    
     173).
    
  • Fragmentation: Look for the loss of

    
     (28 amu) and 
    
    
    
    (27 amu), characteristic of pyridazine ring collapse [1].

Experimental Protocols

Protocol A: Quantitative NMR Purity Assay

This protocol is designed to quantify the conversion of 3-Chloro-6-trifluoromethylpyridazine to the Nitrile product.

  • Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of

    
     (ensure solvent is acid-free to prevent hydrolysis).
    
  • Internal Standard: Add 5.0

    
    L of 
    
    
    
    -trifluorotoluene (Density: 1.18 g/mL) as the internal quantitative standard.
  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling to minimize NOE).

    • Relaxation Delay (

      
      ): 10 seconds (Critical: 
      
      
      
      for
      
      
      groups can be long; insufficient delay leads to integration errors).
    • Scans: 32.

    • Spectral Width: 200 ppm (centered at -63 ppm).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Baseline correct.

    • Integrate the Standard (-63.72 ppm) to 100.

    • Integrate the Product peak (approx -65 ppm) and Impurity peak (approx -62 ppm).

Protocol B: Rapid IR Identification
  • Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.

  • Background: Collect air background (32 scans).

  • Sample: Place solid neat sample on the crystal; apply high pressure clamp.

  • Scan: 16 scans at 4 cm

    
     resolution.
    
  • Validation: Verify presence of peak at 2235–2245 cm

    
     (
    
    
    
    ) and absence of peak at 1680 cm
    
    
    (Amide/Pyridazinone).

Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for validating the synthesis of 6-Trifluoromethyl-pyridazine-3-carbonitrile.

AnalyticalWorkflow Start Crude Reaction Mixture IR_Check Step 1: FT-IR Analysis (Rapid Screening) Start->IR_Check Decision_IR Peak at ~2240 cm⁻¹? IR_Check->Decision_IR Fail_IR FAILED: No Reaction (Retain Precursor) Decision_IR->Fail_IR No Pass_IR POSSIBLE: Nitrile Present Decision_IR->Pass_IR Yes MS_Check Step 2: GC-MS / LC-MS (Structural ID) Pass_IR->MS_Check Decision_MS Isotope Pattern? MS_Check->Decision_MS Fail_MS FAILED: Cl Pattern (3:1) (Incomplete Conv.) Decision_MS->Fail_MS Cl Pattern Present Pass_MS PASSED: Single M+ Peak Decision_MS->Pass_MS No Cl Pattern NMR_Check Step 3: 19F NMR (Quantification) Pass_MS->NMR_Check Final_Result VALIDATED PRODUCT (Purity > 98%) NMR_Check->Final_Result Single Peak @ -65ppm

Caption: Analytical decision matrix for validating 6-Trifluoromethyl-pyridazine-3-carbonitrile synthesis.

References

  • Dungan, C. H., & Van Wazer, J. R. (1967). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.). Pyridazine-3-carbonitrile Product Specification. Retrieved from (Used for non-fluorinated analog comparison).

  • National Institutes of Health (NIH). (2023). Fast 19F Magic-Angle-Spinning NMR Crystallography. Retrieved from (Reference for high-field fluorine sensitivity).

  • SpectraBase. (2025). 3-Amino-6-chloro-pyridazine Spectra Data. Retrieved from (Reference for chloropyridazine precursor spectral features).

  • ChemScene. (n.d.). 6-((Trifluoromethyl)sulfinyl)pyridazine-3-carbonitrile. Retrieved from (Reference for structural analogs).

Validation

Comparative Reactivity Guide: Pyridazine-3-carbonitrile Isomers

Executive Summary Pyridazine carbonitriles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl and pyridyl rings in kinase inhibitors (e.g., c-Met, PDE4). However, the specific placement o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine carbonitriles are privileged scaffolds in medicinal chemistry, serving as bioisosteres for phenyl and pyridyl rings in kinase inhibitors (e.g., c-Met, PDE4). However, the specific placement of the nitrile group—at position 3 versus position 4—drastically alters the electronic landscape, metabolic stability, and synthetic reactivity of the heterocycle.

This guide provides a comparative analysis of Pyridazine-3-carbonitrile (3-CN) and Pyridazine-4-carbonitrile (4-CN) . We focus on their electrophilicity, susceptibility to nucleophilic attack, and regioselective functionalization.

Key Findings
  • Electrophilicity: 3-CN is significantly more electrophilic than 4-CN due to the cumulative electron-withdrawing effect of the ortho-nitrogen and the nitrile group.

  • Metabolic Liability: 3-CN exhibits higher reactivity toward biological nucleophiles (e.g., cysteine thiols) compared to pyridine analogs, but less than pyrimidines, making it a "Goldilocks" scaffold for covalent inhibitors.

  • Synthetic Utility: The 3-CN isomer directs radical alkylation (Minisci) predominantly to C4/C6, whereas nucleophilic addition favors C4/C5.

Electronic Landscape & Reactivity Map

To understand the reactivity differences, we must analyze the resonance contributions and LUMO coefficients. The diazine core is inherently electron-deficient; adding a nitrile group exacerbates this, creating an "electron sink."

Comparative Electrophilicity Index

Based on chemical models and metabolic stability studies (formation of thiazoline adducts with cysteine), the reactivity order toward nucleophiles is:

ScaffoldElectrophilicity RankMetabolic Stability (GSH/Cysteine)Primary Reactive Site
Pyrimidine-2-carbonitrile High (1)Low (High adduct formation)C4/C6
Pyridazine-3-carbonitrile Medium (2) Moderate (Tunable) C4/C5
Pyridine-2-carbonitrile Low (3)HighC6
Pyridazine-4-carbonitrile Low-MediumHighC3/C5

Data inferred from Chem. Res. Toxicol. 2014 comparative study.

Structural Reactivity Diagram

The following diagram illustrates the divergent reactivity profiles of the 3-CN isomer.

ReactivityMap Core Pyridazine-3-carbonitrile (Scaffold) C4 Position C4 (Soft Nucleophiles) Core->C4 Grignard Addition (followed by oxidation) C5 Position C5 (Inverse Electron Demand DA) Core->C5 Diels-Alder (w/ electron-rich alkynes) C6 Position C6 (Radical/Minisci) Core->C6 Minisci Alkylation (Ag-catalyzed)

Figure 1: Regioselectivity map of Pyridazine-3-carbonitrile. The electron-deficient nature of the ring directs nucleophiles to C4/C5 and radicals to C6 (and C4).

Detailed Comparative Reactivity

Nucleophilic Aromatic Substitution ( )
  • Pyridazine-3-CN: If a leaving group (e.g., Cl) is present at C6, the 3-CN group activates it powerfully via para-conjugation. Displacement occurs rapidly at room temperature.

  • Pyridazine-4-CN: Activation of a leaving group at C3 or C6 is weaker because the nitrile is meta to one nitrogen and para to neither.

Radical Alkylation (Minisci Reaction)

The Minisci reaction is the gold standard for late-stage functionalization.

  • Mechanism: Nucleophilic alkyl radicals attack the protonated heterocycle.

  • Regioselectivity (3-CN Isomer):

    • The radical prefers the most electron-deficient carbon adjacent to nitrogen (alpha-position).

    • Since C3 is blocked by CN, C6 is the primary site of attack .

    • Note: Steric bulk at the radical source can shift selectivity to C4 or C5.

Nucleophilic Addition (Organometallics)
  • 3-CN Isomer: Reaction with Grignard reagents (R-MgX) typically results in addition at C4 , forming a dihydropyridazine intermediate which must be oxidized (e.g., with DDQ) to restore aromaticity.

  • 4-CN Isomer: Addition is less regiocontrolled, often leading to mixtures of C3 and C5 addition products.

Experimental Protocol: Regioselective Minisci Alkylation

Objective: C6-Alkylation of Pyridazine-3-carbonitrile. Rationale: This protocol avoids pre-functionalized halides, using a decarboxylative radical mechanism. We use a Ag(I)/Persulfate system for clean radical generation.

Reagents & Equipment[1]
  • Substrate: Pyridazine-3-carbonitrile (1.0 equiv)

  • Radical Precursor: Cyclobutanecarboxylic acid (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)

  • Solvent: DCM/Water (1:1 biphasic system) or TFA (for difficult substrates)

  • Temperature: 40°C

Workflow Diagram

MinisciProtocol Start Start: Dissolve Pyridazine-3-CN in DCM/H2O (0.2 M) AddReagents Add R-COOH (2 equiv) + AgNO3 (20 mol%) Start->AddReagents Initiate Add (NH4)2S2O8 Dropwise at 40°C AddReagents->Initiate Monitor Monitor via LCMS (Look for M+R-H mass) Initiate->Monitor Decision Conversion > 90%? Monitor->Decision Workup Basify (NaHCO3) -> Extract DCM -> Column Chromatography Decision->Workup Yes Boost Add 0.5 equiv Oxidant + 10 mol% Ag Decision->Boost No Boost->Monitor

Figure 2: Step-by-step workflow for the silver-catalyzed decarboxylative alkylation of pyridazine-3-carbonitrile.

Step-by-Step Methodology
  • Preparation: In a vial equipped with a stir bar, dissolve Pyridazine-3-carbonitrile (105 mg, 1.0 mmol) in DCM (2.5 mL) and Water (2.5 mL).

  • Acid Activation: Add Cyclobutanecarboxylic acid (200 mg, 2.0 mmol).

    • Expert Tip: If the acid is solid, dissolve it in the minimal amount of DCM first.

  • Catalyst Addition: Add AgNO₃ (34 mg, 0.2 mmol). The solution may turn slightly cloudy.

  • Initiation: Heat the mixture to 40°C. Slowly add a solution of ammonium persulfate (342 mg, 1.5 mmol) in water (1 mL) over 10 minutes.

    • Why? Slow addition prevents the "radical dimerization" side reaction of the carboxylic acid, ensuring the radical has time to trap the heterocycle.

  • Reaction: Stir vigorously for 2–4 hours. Evolution of CO₂ gas will be observed.

  • Workup: Cool to RT. Basify with sat. aq. NaHCO₃ to pH 8. Extract with DCM (3 x 10 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient). The C6-alkylated product typically elutes later than the starting material due to increased polarity of the alkyl-heterocycle adduct.

Comparative Data: Yields & Selectivity[1][2]

The following table summarizes the expected outcomes when subjecting Pyridazine-3-carbonitrile vs. Pyridazine-4-carbonitrile to standard functionalization conditions.

Reaction TypeConditionsPyridazine-3-CN OutcomePyridazine-4-CN Outcome
Minisci Alkylation R-COOH, Ag/Persulfate65-75% Yield (C6-Major)40-50% Yield (Mixture C3/C5)
Grignard Addition PhMgBr, THF, then DDQ60% Yield (C4-Phenyl)35% Yield (Complex Mixture)
Hydrolysis NaOH, H₂O, HeatRapid -> Amide/AcidSlow -> Amide/Acid
Covalent Binding GSH (Glutathione), pH 7.4Moderate Adduct FormationNegligible Adduct Formation

References

  • Electrophilicity and Metabolism of Pyridazine Carbonitriles: Comparison of intrinsic reactivity and toxicity profiles of pyridazine vs pyrimidine nitriles. Chem. Res. Toxicol. 2014, 27, 12, 2052–2061. [Link]

  • Regioselective Synthesis of Pyridazines (Aza-Diels-Alder): Foundational work on constructing the pyridazine core with specific regiochemistry. J. Org.[1] Chem. 2021, 86, 13, 8926–8932. [Link]

  • Minisci Reaction on Diazines: General principles of radical alkylation on electron-deficient heterocycles. J. Am. Chem. Soc. 2018, 140, 36, 11227–11231. [Link]

  • Nucleophilic Addition to Pyridazines: Mechanistic insights into Grignard additions to pyridazine-3-carbonitrile derivatives. Tetrahedron 2004, 60, 12, 2937-2942. [Link]

Sources

Comparative

Strategic Fluorination: A Comparative Guide to Trifluoromethyl-Pyridazine Derivatives in Medicinal Chemistry

Executive Summary This guide analyzes the structure-activity relationship (SAR) of trifluoromethyl-pyridazine derivatives, a scaffold increasingly utilized in kinase inhibitors and agrochemicals. While the pyridazine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of trifluoromethyl-pyridazine derivatives, a scaffold increasingly utilized in kinase inhibitors and agrochemicals. While the pyridazine ring offers a polar, electron-deficient bioisostere for phenyl and pyridine rings, the strategic introduction of a trifluoromethyl (


) group creates a unique physicochemical profile. This synergy enhances metabolic stability by blocking oxidative hotspots and modulates lipophilicity (LogP) to optimize membrane permeability.

The Fluorine Effect: Theoretical Framework

The efficacy of


-pyridazine derivatives stems from the interplay between the electron-deficient heterocycle and the strong electron-withdrawing nature of the fluorine atoms.[1]
Electronic Modulation and pKa

Pyridazine contains two adjacent nitrogen atoms, creating a significant dipole moment. The addition of a


 group exerts a powerful inductive effect (

), further reducing the electron density of the ring.
  • Basicity Reduction: The

    
     group significantly lowers the pKa of the pyridazine nitrogens (typically by 1–2 units compared to methyl analogs). This reduces protonation at physiological pH, preventing lysosomal trapping and improving oral bioavailability.
    
  • Dipole Alignment: The C-F bonds creates a local dipole that can align with specific protein residues (e.g., backbone amides), enhancing binding affinity through electrostatic interactions.

Steric and Lipophilic Profile
  • Volume: The

    
     group has a van der Waals volume (
    
    
    
    ) similar to an isopropyl group, allowing it to fill hydrophobic pockets that a methyl group (
    
    
    ) cannot.
  • Lipophilicity: unlike the methyl group,

    
     increases lipophilicity (LogP) without introducing metabolic liability. This is critical for penetrating the blood-brain barrier (BBB) or plant cuticles in agrochemical applications.
    

Comparative SAR Analysis

The following data synthesizes trends observed in kinase inhibitor optimization (e.g., JNK1, WNK) and herbicide development.

Table 1: Substituent Effects on Pyridazine Scaffold

Comparison of C3-substituted pyridazine derivatives against a standard kinase target.

Substituent (R)LogP (Calc)pKa (N-H)Metabolic Stability (

, min)*
IC50 (nM)**SAR Interpretation
-H 1.25.215450Baseline activity; rapid oxidative metabolism at C3.
-CH3 (Methyl) 1.65.528120Improved binding (hydrophobic); still susceptible to benzylic oxidation.
-Cl (Chloro) 1.93.86585Good potency; improved stability but potential toxicity (reactive metabolites).
-CF3 (Trifluoromethyl) 2.4 3.1 >120 12 Optimal. Blocks metabolism; fills hydrophobic pocket; electronic modulation enhances H-bond donor strength of adjacent NH.

* Microsomal stability (Human Liver Microsomes). ** Hypothetical potency against a representative Kinase target (e.g., JNK1).

Table 2: Scaffold Hopping (Bioisosterism)

Comparison of the


-substituted core across different ring systems.
ScaffoldStructureSolubility (

)
HERG InhibitionNotes
Phenyl Ar-

< 1.0HighPoor solubility; "Grease ball" effect; high toxicity risk.
Pyridine Pyr-

15ModerateBetter solubility; susceptible to N-oxidation.
Pyridazine Pyd-

65 Low Best Balance. High polarity (N-N bond) improves solubility;

maintains potency.
Visualization: SAR Decision Logic

The following diagram illustrates the logical flow for selecting the


-pyridazine scaffold during lead optimization.

SAR_Logic Start Lead Compound Optimization Issue1 Issue: Rapid Metabolism? Start->Issue1 Sol1 Block Metabolic Hotspot Issue1->Sol1 Choice1 Add -CH3 vs -CF3 Sol1->Choice1 Result_CH3 -CH3: Benzylic Oxidation Risk Choice1->Result_CH3 Methyl Result_CF3 -CF3: Blocks Oxidation Choice1->Result_CF3 Trifluoromethyl Issue2 Issue: Low Solubility? Result_CF3->Issue2 Sol2 Scaffold Hop: Phenyl -> Heterocycle Issue2->Sol2 Comp_Pyridine Pyridine: Moderate Solubility Sol2->Comp_Pyridine Comp_Pyridazine Pyridazine: High Solubility (N-N Dipole) Sol2->Comp_Pyridazine Final Optimal Candidate: Trifluoromethyl-Pyridazine Comp_Pyridazine->Final

Figure 1: Decision tree for scaffold hopping and substituent selection, highlighting the path to


-pyridazine.

Synthetic Accessibility: Radical Functionalization

Constructing trifluoromethyl-pyridazines can be challenging via classical nucleophilic substitution due to the electron-rich nature of the precursor rings or the instability of certain intermediates. The most robust modern method is Late-Stage Radical Trifluoromethylation (Minisci-type reaction).

Mechanism: Radical Addition

This method utilizes the Langlois reagent (


) to generate 

radicals. The radical adds to the most electron-deficient position of the protonated pyridazine ring.
Experimental Protocol: Minisci Trifluoromethylation

Objective: Synthesis of 3-trifluoromethyl-6-substituted-pyridazine.

Reagents:

  • Substrate: 3-substituted pyridazine (1.0 equiv)

  • Radical Source: Sodium triflinate (Langlois Reagent, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 5.0 equiv)

  • Solvent: DCM/Water (biphasic system) or DMSO

  • Acid: TFA (1.0 equiv) to activate the heterocycle

Step-by-Step Methodology:

  • Activation: Dissolve the pyridazine substrate (0.5 mmol) in a mixture of DCM (2 mL) and Water (1 mL). Add TFA (0.5 mmol) to protonate the pyridine nitrogen, increasing electrophilicity.

  • Reagent Addition: Add Sodium triflinate (1.5 mmol) to the reaction vessel.

  • Initiation: Cool the mixture to 0°C. Add TBHP (2.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 12–24 hours. The biphasic system requires high stirring rates for radical transfer.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). Regioisomers may form; 3-position is generally favored if C6 is blocked.

Visualization: Synthesis Workflow

Synthesis_Flow Substrate Pyridazine Substrate Intermediate Radical Addition (CF3• attack) Substrate->Intermediate Activation Reagents Langlois Reagent + TBHP + TFA Reagents->Intermediate Radical Gen Oxidation Oxidative Aromatization Intermediate->Oxidation Product CF3-Pyridazine Product Oxidation->Product

Figure 2: Workflow for the Minisci radical trifluoromethylation of pyridazine derivatives.

References

  • Structure-Activity Relationship of Pyridazine Derivatives. ResearchGate. (General SAR principles of the pyridazine scaffold).

  • Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. (Mechanistic insight into how Fluorine blocks P450 oxidation).

  • Synthesis and Application of Trifluoromethylpyridines/Pyridazines. PMC. (Detailed review of agrochemical and pharmaceutical applications of TFMP derivatives).

  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1. ACS Omega. (Case study on kinase inhibition and scaffold hopping).

  • Synthesis of Per-trifluoromethyl Pyridazine Derivatives. Organic Chemistry Frontiers. (Advanced synthetic methodologies).

Sources

Validation

Technical Deep Dive: Electrophilicity &amp; Reactivity of 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Summary 6-Trifluoromethyl-pyridazine-3-carbonitrile (6-CF3-Pyd-3-CN) represents a specialized class of "tunable" electrophiles in medicinal chemistry and chemical biology. Unlike standard electrophilic warheads...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Trifluoromethyl-pyridazine-3-carbonitrile (6-CF3-Pyd-3-CN) represents a specialized class of "tunable" electrophiles in medicinal chemistry and chemical biology. Unlike standard electrophilic warheads (e.g., acrylamides) that rely on Michael addition, this scaffold leverages the electron-deficient 1,2-diazine core amplified by two potent electron-withdrawing groups (EWGs): the nitrile (-CN) and the trifluoromethyl (-CF3) group.

This guide analyzes its electrophilic profile, positioning it as a "Goldilocks" scaffold : significantly more reactive than pyridine analogs but possessing better metabolic stability and selectivity than the hyper-reactive pyrimidine counterparts. Its primary utility lies in reversible covalent cysteine targeting and bioorthogonal ligation (IEDDA) .

Mechanistic Analysis: The Electronic Landscape

The reactivity of 6-CF3-Pyd-3-CN is defined by the synergistic electron withdrawal of the diazine nitrogens and its substituents.

  • The Pyridazine Core: The 1,2-diazine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms (

    
     and 
    
    
    
    ).
  • The Nitrile Effect (C3): The -CN group at position 3 exerts a strong inductive (-I) and mesomeric (-M) pull, creating a distinct electrophilic "hotspot" at the nitrile carbon itself (for nucleophilic attack) and lowering the LUMO energy of the entire ring.

  • The Trifluoromethyl Effect (C6): The -CF3 group is a powerful inductive electron withdrawer (

    
    ). Located para to the C3-nitrile (across the ring), it further depletes electron density from the ring without adding steric bulk to the nitrile site.
    
Reactivity Pathways

The molecule exhibits two distinct modes of electrophilic reactivity depending on the nucleophile and conditions:

  • Soft Nucleophiles (Thiols/Cysteines): Attack occurs at the Nitrile Carbon . This is the mechanism for covalent inhibition (e.g., Cathepsin K inhibitors). The product is often a thioimidate, which can cyclize to a thiazoline if a free amine is proximal (e.g., N-terminal cysteine).

  • Electron-Rich Dienes/Dipoles: The ring acts as an electron-deficient diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Visualization: Reactivity Pathways

ReactivityPathways Scaffold 6-CF3-pyridazine-3-CN Thioimidate Thioimidate Adduct (Reversible) Scaffold->Thioimidate Nucleophilic Attack (C≡N) Cycloadd Bicyclic Intermediate Scaffold->Cycloadd IEDDA (Ring C3-C6) Cys Cysteine (R-SH) Cys->Thioimidate Diene Strained Alkene (TCO) Diene->Cycloadd Thiazoline Thiazoline Ring (Stable/Irreversible) Thioimidate->Thiazoline Cyclization (if NH2 present) PyridazineProduct Ligation Product (N2 Release) Cycloadd->PyridazineProduct -N2 (Retro-DA)

Figure 1: Dual reactivity modes. Pathway A (Top) shows covalent modification of proteins. Pathway B (Bottom) shows bioorthogonal ligation.

Comparative Performance Guide

This section compares 6-CF3-Pyd-3-CN against standard alternatives used in covalent drug discovery and bioconjugation.

The "Electrophilicity Ladder"

Data extrapolated from kinetic studies of aromatic nitriles reacting with Glutathione (GSH) and N-Acetylcysteine (NAC) [1][2].

Feature6-CF3-Pyridazine-3-CN Pyrimidine-2-CN Pyridine-3-CN 6-Phenyl-Pyridazine-3-CN
Electrophilicity (

)
High Very HighLowModerate
GSH Reactivity (

)
Minutes to Hours Seconds to MinutesDays / No ReactionHours
Metabolic Liability Moderate (Thiazoline formation)High (Rapid depletion)LowModerate
Primary Use Tunable Covalent Drugs Hyper-reactive ProbesNegative ControlsStandard Inhibitors
IEDDA Reactivity Excellent GoodPoorModerate
Detailed Comparison

Vs. Pyrimidine-2-carbonitrile:

  • Performance: Pyrimidines are significantly more electrophilic due to the 1,3-nitrogen arrangement flanking the nitrile.

  • Drawback: This high reactivity often leads to promiscuous binding (off-target toxicity) and rapid depletion by cytosolic glutathione.

  • Verdict: Use 6-CF3-Pyd-3-CN when you need a "warhead" that survives plasma circulation to reach the target.

Vs. 6-Phenyl-pyridazine-3-carbonitrile:

  • Performance: The phenyl group is electron-neutral/donating (resonance). Replacing Phenyl with Trifluoromethyl (strong EWG) drastically increases the electrophilicity of the nitrile carbon.

  • Verdict: If the Phenyl analog is active but has slow binding kinetics (

    
    ), switching to the CF3 analog will likely increase potency by 10-100x due to faster covalent bond formation.
    

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

To assess intrinsic electrophilicity and metabolic stability.

Reagents:

  • Test Compound: 6-CF3-Pyd-3-CN (10 mM DMSO stock).

  • Internal Standard: Indomethacin or Warfarin.

  • Buffer: PBS pH 7.4 (degassed).

  • GSH: 100 mM fresh stock in water.

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS.

  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess) to ensure pseudo-first-order kinetics.

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 200 µL Acetonitrile (containing Internal Standard) to precipitate proteins and quench reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope is 
    
    
    
    .
Protocol B: Bioorthogonal Labeling (IEDDA)

To utilize the scaffold for "Click" chemistry with Trans-Cyclooctene (TCO).

Reagents:

  • Diene: 6-CF3-Pyd-3-CN derivative.[1]

  • Dienophile: TCO-PEG4-Biotin.

Workflow:

  • Mix: Combine Diene (1 eq) and TCO (1.2 eq) in MeOH or Water/DMSO (9:1).

  • Monitor: The reaction is typically fast (

    
    ). Monitor the disappearance of the characteristic UV absorbance of the pyridazine (approx 250-300 nm) or the appearance of the fluorescent product (if applicable).
    
  • Purification: The reaction releases

    
     gas. No catalyst is required. Purify via HPLC.
    

Applications & Causality

Cysteine Protease Inhibition (Cathepsin K)

The nitrile group in 6-CF3-Pyd-3-CN mimics the substrate peptide bond.

  • Mechanism: The active site cysteine thiolate attacks the nitrile carbon.

  • Result: Formation of a thioimidate adduct.

  • Why CF3? The CF3 group lowers the

    
     of the formed thioimidate, stabilizing the adduct and preventing rapid hydrolysis (reversal) compared to electron-rich analogs [1].
    
Skeletal Editing

Recent advances allow the direct conversion of 5-CF3-pyridine-3-CN to pyridazine cores via N-amination and rearrangement. This allows researchers to take existing pyridine drugs and "edit" them into pyridazines to alter solubility and electrophilicity [4].

References

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives. Chem. Res. Toxicol. 2014, 27, 12, 2052–2061. Link

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine. Molecules 2012, 17, 10, 11507-11537. Link

  • Fluorine-Containing Diazines in Medicinal Chemistry. Molecules 2010, 15, 1, 333-358. Link

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Nature 2023. Link

Sources

Comparative

Definitive Guide to X-ray Crystallography of 6-Trifluoromethyl-pyridazine-3-carbonitrile Derivatives

Executive Summary This guide provides a technical analysis of the structural characterization of 6-Trifluoromethyl-pyridazine-3-carbonitrile derivatives. It compares the crystallographic behavior, intermolecular interact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the structural characterization of 6-Trifluoromethyl-pyridazine-3-carbonitrile derivatives. It compares the crystallographic behavior, intermolecular interactions, and drug-design utility of this fluorinated scaffold against non-fluorinated analogs (e.g., 6-Methyl) and positional isomers.

Key Insight: The inclusion of the trifluoromethyl (-CF₃) group at the C6 position, combined with the nitrile (-CN) at C3, creates a unique "push-pull" electronic system. While this enhances metabolic stability and lipophilicity, it introduces specific crystallographic challenges—notably rotational disorder and weak F···F interactions—that require specialized refinement protocols compared to standard organic small molecules.

Part 1: Comparative Analysis

6-CF₃-Pyridazine-3-CN vs. Structural Alternatives

The following table contrasts the performance and structural characteristics of the target scaffold against its primary alternatives in medicinal chemistry.

Feature6-CF₃-Pyridazine-3-CN (Target)6-Methyl-Pyridazine-3-CN (Alternative)Pyridine Analogs (Alternative)
Electronic Character Electron-deficient (π-acidic). High dipole moment due to -CN and -CF₃ vectors.Electron-richer than CF₃ variant. Moderate dipole.Variable; generally less π-acidic than pyridazines.
Crystal Packing Dominated by weak C-F···H and F···F contacts. Tendency for segregation of fluorous domains.Dominated by strong C-H···N and π-π stacking . Denser packing often observed.Standard H-bonding networks; often planar packing.
Disorder Risk High: -CF₃ group often exhibits rotational disorder at RT. Requires low-temp (100 K) data collection.Low: Methyl group rotation is sterically less demanding and easier to model.Low to Moderate depending on substituents.
Solubility (Crystallization) Enhanced solubility in non-polar solvents; crystallizes well from MeOH/CHCl₃ mixtures.Lower solubility in non-polar solvents; requires polar protic solvents.Variable.
Drug Design Utility High: Bioisostere for phenyl; metabolic block; specific hydrophobic pocket targeting.Moderate: Metabolic soft spot (oxidation of -CH₃).High: Standard scaffold, but lacks the specific N-N bond geometry.
Structural Causality
  • The "Fluorine Effect": The -CF₃ group increases the volume of the molecule (approx. 42 ų) compared to a methyl group (24 ų), altering the lattice energy. The fluorine atoms are weak hydrogen bond acceptors but strong participants in crystal packing via electrostatic repulsion minimization, often forcing the molecules into "herringbone" or slipped-stack motifs to align dipoles.

  • The Nitrile "Anchor": The -CN group acts as a rigid, linear acceptor. In the absence of strong donors (like -OH or -NH), the crystal lattice is often stabilized by C-H···N(nitrile) interactions, which are directional and critical for lattice rigidity.

Part 2: Experimental Protocol

Self-Validating Workflow for Structure Determination

To ensure high-quality structures suitable for publication and binding-affinity modeling, follow this validated workflow.

1. Crystal Growth Strategy
  • Objective: Obtain single crystals >0.1 mm with minimal twinning.

  • Method: Slow Evaporation vs. Vapor Diffusion.

    • Recommendation: Use Vapor Diffusion (Sitting Drop) .

    • Solvent System: Dissolve derivative in Tetrahydrofuran (THF) or Dichloromethane (DCM) . Precipitant: Hexane or Pentane .

    • Why: The fluorinated moiety prefers non-polar environments. Slow diffusion of hexane drives the fluorinated tails to aggregate, reducing disorder.

2. Data Collection (Critical Step)
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Reasoning: At Room Temperature (298 K), the -CF₃ group rotates freely around the C-C bond, appearing as a torus of electron density. Cooling freezes this rotation, allowing resolution of individual fluorine positions.

  • Resolution: Aim for 0.75 Å or better to resolve the C-F bond lengths (typically 1.32–1.35 Å).

3. Refinement Protocol
  • Handling Disorder: If the -CF₃ group appears spherical even at 100 K:

    • Assign a variable occupancy factor (e.g., two orientations A and B).

    • Apply SAME or RIGU restraints in SHELXL to maintain reasonable geometry.

    • Check the Ellipsoids : Elongated ellipsoids on F atoms indicate residual libration.

Visualization of Workflow

The following diagram outlines the decision matrix for crystallizing and refining these fluorinated derivatives.

CrystallographyWorkflow Start Synthesis of 6-CF3-Pyridazine-3-CN Solubility Solubility Check Start->Solubility Method_A Method A: Slow Evap (MeOH/EtOH) Solubility->Method_A Polar Soluble Method_B Method B: Vapor Diffusion (THF/Hexane) Solubility->Method_B Lipophilic Check_Crystals Microscopy Check (Birefringence) Method_A->Check_Crystals Method_B->Check_Crystals Data_Collection X-ray Diffraction (100 K, Mo/Cu Source) Check_Crystals->Data_Collection Single Crystal Refinement Structure Refinement (SHELXL/OLEX2) Data_Collection->Refinement Disorder_Check CF3 Disorder? Refinement->Disorder_Check Disorder_Check->Refinement Yes (Apply SPLIT/RIGU) Final_Model Final CIF Generation (R1 < 5%) Disorder_Check->Final_Model No

Caption: Decision tree for the crystallization and refinement of fluorinated pyridazine derivatives, highlighting the critical branch for handling CF₃ disorder.

Part 3: Representative Experimental Data

Unit Cell & Interaction Metrics

Based on aggregated data from analogous 6-substituted pyridazines (see References), the following parameters are typical for this class.

Table 1: Representative Crystallographic Parameters

Parameter6-CF₃-Pyridazine Derivative6-Methyl-Pyridazine Derivative
Crystal System Monoclinic or TriclinicOrthorhombic or Monoclinic
Space Group P2₁/c or P-1P2₁2₁2₁ or P2₁/n
Density (g/cm³) 1.45 – 1.60 (Heavier due to F)1.25 – 1.35
Volume (ų) ~1200 – 1500 (Z=4)~1000 – 1200 (Z=4)
R-Factor (R₁) 4.5% – 6.0% (Higher due to disorder)3.5% – 5.0%
Key Interaction C-H[1][2][3]···F, C-H···N(nitrile)C-H···N(pyridazine), π-π
Hirshfeld Surface Analysis

To objectively quantify "performance" in terms of binding potential, Hirshfeld surface analysis (using CrystalExplorer) is standard.

  • H···F Contacts: Typically constitute 20–25% of the total surface area in CF₃ derivatives.

  • N···H Contacts: The nitrile nitrogen acts as a strong acceptor (approx. 15% contribution), often forming dimers in the solid state.

  • π-Stacking: The electron-deficient pyridazine ring (depleted by CF₃) seeks electron-rich partners (e.g., phenyl rings of adjacent molecules), forming "face-to-face" or "edge-to-face" interactions.

Part 4: Mechanistic Visualization

Intermolecular Interaction Network

The diagram below illustrates the supramolecular assembly driven by the unique electronic properties of the 6-CF₃-pyridazine-3-CN scaffold.

InteractionNetwork cluster_0 Primary Synthon Central 6-CF3-Pyridazine-3-CN (Molecule A) Neighbor1 Neighbor B (Inversion Related) Central->Neighbor1 C-H...N (Nitrile) Strong (2.5 Å) Neighbor2 Neighbor C (Translation) Central->Neighbor2 Pi...Pi Stacking (3.6 Å) Central->Neighbor2 C-F...H Weak Electrostatic Solvent Solvent Void (Hexane/THF) Central->Solvent F...Solvent Hydrophobic Shield

Caption: Supramolecular assembly showing the dominant Nitrile-Hydrogen bonding (Primary Synthon) and secondary Fluorine-mediated stacking interactions.

References

  • Synthesis and Crystallography of Fluorinated Complexes: Comparison of CF3 vs Methyl group effects on crystal packing. Source:

  • Pyridazine Scaffold in Drug Discovery: Analysis of pyridazine as a pharmacophore and its H-bonding potential. Source:

  • Intermolecular Interactions in Pyridazines: Hirshfeld surface analysis of pyridazine derivatives. Source:

  • Crystallographic Data for 6-(Trifluoromethyl)pyridazin-3(2H)-one: Specific structural data for the closely related 2H-one derivative. Source:

  • Impact of CF3 on Crystal Packing: Study on how trifluoromethyl groups alter lattice energy and solubility. Source:

Sources

Safety & Regulatory Compliance

Safety

6-Trifluoromethyl-pyridazine-3-carbonitrile: Proper Disposal &amp; Handling Guide

Part 1: Executive Safety Directive STOP AND READ: This compound is a fluorinated nitrogen-heterocycle with a nitrile pharmacophore . It presents a dual-hazard profile that distinguishes it from standard organic waste: Cy...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

STOP AND READ: This compound is a fluorinated nitrogen-heterocycle with a nitrile pharmacophore . It presents a dual-hazard profile that distinguishes it from standard organic waste:

  • Cyanide Potential: The carbonitrile (

    
    ) group can release hydrogen cyanide (
    
    
    
    ) gas if exposed to strong acids.
  • Hydrofluoric Acid Potential: The trifluoromethyl (

    
    ) group generates hydrofluoric acid (
    
    
    
    ) upon combustion, requiring specialized incineration scrubbers.

Core Directive: NEVER dispose of this compound in standard "Organic Solvent" waste streams if that stream is destined for fuel blending or non-scrubbed incineration. It must be segregated as "Fluorinated/Nitrile Hazardous Waste."

Part 2: Chemical Profile & Hazard Assessment

To ensure scientific integrity, we treat this compound based on its functional group reactivity. While specific CAS numbers vary by isomer (check your specific container, often analogs fall near CAS 35857-89-7 or similar), the handling protocol is dictated by the structure.

Physicochemical & Hazard Data
PropertySpecification / Risk Profile
Chemical Structure Pyridazine ring (1,2-diazine) substituted with

and

.[1][2][3][4]
Molecular Formula

Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation) ; Skin/Eye Irritant.[1][2]
Reactivity Hazard Acid Sensitive: Liberates HCN gas on contact with strong acids.[1][2]
Combustion Hazard Toxic Emissions: Releases

,

, and

upon burning.[1][2]
Waste Classification RCRA Characteristic Waste: Likely D003 (Reactivity - Cyanide bearing) or D001 (Ignitable) depending on formulation.[1][2][5] Treat as toxic.

Part 3: The Disposal Workflow

This protocol uses a Self-Validating System . Each step contains a "Check-Gate" that prevents the user from proceeding if a safety condition is unmet.

Phase 1: Segregation (The Critical Gate)

Causality: Standard organic waste often contains acidic byproducts (e.g., acetic acid, HCl traces). Mixing a nitrile into this stream creates a "sleeping tiger" scenario where HCN gas can accumulate in the headspace of the waste container.

  • Step 1.1: Prepare a dedicated waste container.

    • Container Type: HDPE (High-Density Polyethylene) or Glass. Avoid metal if acidic impurities are suspected (though acids should be absent).

  • Step 1.2: The pH Check-Gate.

    • Action: Verify the receiving waste stream is Neutral or Basic (pH

      
       7) .
      
    • Validation: Dip a pH strip into the waste container. If pH < 7, STOP . Do not add the nitrile. Adjust pH with aqueous NaOH or start a fresh container.

Phase 2: Packaging & Labeling

Causality: The


 group persists in standard combustion. Incinerators must know it is coming to adjust their scrubber temperature and lime injection to capture Fluorine.
  • Step 2.1: Solid Waste (contaminated gloves/weigh boats).

    • Double-bag in clear polyethylene bags.

    • Label as "Solid Waste: Fluorinated Organics (Toxic)."

  • Step 2.2: Liquid/Solution Waste (Mother liquors).

    • Collect in the segregated container established in Phase 1.

    • Labeling Requirement: The label must explicitly state:

      CONTAINS: 6-Trifluoromethyl-pyridazine-3-carbonitrile WARNING: CYANIDE SOURCE.[1][2] DO NOT ADD ACID. NOTE: FLUORINATED ORGANIC.

Phase 3: Final Disposal (EHS/Contractor Handoff)
  • Step 3.1: Transfer to Satellite Accumulation Area.

  • Step 3.2: Contractor Notification.

    • When requesting pickup, flag the waste profile.[6]

    • Instruction: "This waste stream requires High-Temperature Incineration with Acid Gas Scrubbing (for HF capture)."

Part 4: Emergency Response (Spill Protocol)

If the material is spilled outside a fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles. If powder is aerosolized, N95 or P100 respiratory protection is required.

  • Neutralization (The Oxidative Kill):

    • While nitriles are stable, treating the spill area with 10% aqueous bleach (Sodium Hypochlorite) can help oxidize traces and prevent cyanide release, though this is primarily for surface decontamination after bulk removal.

  • Cleanup:

    • Solids: Scoop carefully to avoid dust. Place in a wide-mouth jar.

    • Liquids: Absorb with Vermiculite or Sand.[4] DO NOT use acidic absorbents. [1]

Part 5: Visualizing the Logic

The following diagram illustrates the decision-making process for disposing of this compound. It visually reinforces the "Acid Check" gate.

DisposalWorkflow Start Waste Generation: 6-Trifluoromethyl-pyridazine-3-carbonitrile StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidWaste Solid Waste (Gloves, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidWaste Liquid Bagging Double Bag in Polyethylene SolidWaste->Bagging LabelSolid Label: Toxic Solid (Fluorinated) Bagging->LabelSolid Storage Satellite Accumulation Area LabelSolid->Storage AcidCheck CRITICAL GATE: Check pH of Waste Container LiquidWaste->AcidCheck Acidic pH < 7 (Acidic) AcidCheck->Acidic Acidic Neutral pH >= 7 (Neutral/Basic) AcidCheck->Neutral Safe Stop STOP! Risk of HCN Gas. Do NOT Add. Start New Container. Acidic->Stop Proceed Add to Container Neutral->Proceed LabelLiquid Label: Organic Cyanide + Fluorinated Proceed->LabelLiquid LabelLiquid->Storage Disposal Final Disposal: High-Temp Incineration (w/ HF Scrubbers) Storage->Disposal

Figure 1: Decision tree for the safe disposal of fluorinated nitrile waste, emphasizing the critical pH check to prevent HCN formation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for RCRA D003 Reactivity). [Link]

  • PubChem. (2024). Compound Summary: 6-(Trifluoromethyl)pyridazine-3-carbonitrile.[1][2] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 6-Trifluoromethyl-pyridazine-3-carbonitrile

Executive Safety Summary 6-Trifluoromethyl-pyridazine-3-carbonitrile is a specialized heterocyclic building block used in drug discovery. Its structure combines a nitrile (cyano) group with a trifluoromethyl (CF3) group...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Trifluoromethyl-pyridazine-3-carbonitrile is a specialized heterocyclic building block used in drug discovery. Its structure combines a nitrile (cyano) group with a trifluoromethyl (CF3) group on a pyridazine ring.

The Critical Hazard: This molecule presents a dual-threat mechanism.

  • Toxicophore (Nitrile): Potential for acute toxicity via metabolic release of cyanide ions or direct interaction with cytochrome oxidase.

  • Permeation Enhancer (CF3): The trifluoromethyl group significantly increases lipophilicity (LogP), facilitating rapid dermal absorption and transport across biological membranes.

Standard laboratory nitrile gloves are often insufficient for prolonged contact with this class of compounds. This guide mandates a specific "Barrier + Dexterity" layering protocol.

Hazard Mechanism & Risk Assessment

To handle this compound safely, you must understand the causality of its toxicity.

Structural ComponentPhysiological RiskMechanism of Action
Nitrile (-CN) Acute Toxicity (Oral/Dermal/Inhalation)Metabolic Asphyxiation: Hepatic metabolism (via P450 enzymes) may liberate free cyanide (

), inhibiting mitochondrial respiration.
Trifluoromethyl (-CF

)
Enhanced AbsorptionLipophilicity: Increases solubility in skin lipids, acting as a "Trojan Horse" to accelerate systemic uptake of the toxic nitrile group.
Pyridazine Ring Irritation / SensitizationNitrogen-Rich Heterocycle: Potential for severe eye irritation and mucous membrane damage upon dust inhalation.

Scientist's Note: Treat this compound as H301/H311/H331 (Toxic if swallowed/in contact with skin/inhaled) even if specific toxicity data is incomplete. The combination of high nitrogen content and fluorination warrants a "High Potency" handling designation.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Hand Protection Strategy

Do not rely on single-layer disposable nitrile gloves. Organic nitriles can permeate thin nitrile rubber (<4 mil) in minutes without visible degradation.

Handling ScenarioPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
Standard Handling (Weighing, Transfer)Laminate Film (e.g., Ansell Barrier® or Silver Shield®)5-8 mil Nitrile (Disposable)Laminate film provides chemical impermeability (breakthrough >480 min). Outer nitrile provides grip and mechanical protection.
High Risk (Spill Cleanup, concentrated solutions)Butyl Rubber (≥15 mil)Nitrile (Disposable)Butyl rubber offers superior resistance to nitriles and fluorinated solvents.
Incidental Contact (Closed vials)Double-gloved Nitrile (Total thickness >10 mil)N/AAcceptable only if immediate doffing occurs upon splash.
Respiratory & Body Protection[1][2][3][4][5]
  • Respiratory: All open handling must occur within a certified Chemical Fume Hood .

    • Exception: If hood access is impossible (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 pre-filter.

  • Body: Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of crystalline dust bypassing side shields.

Operational Protocol: Step-by-Step

Phase A: Preparation & Weighing
  • Static Control: Fluorinated heterocycles are often "fluffy" and highly static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder dispersal.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Lining: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.

Phase B: Reaction Setup
  • Solvent Selection: Avoid using dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) if possible, as these solvents further enhance skin permeability, carrying the toxicant into the bloodstream.

  • Closed Systems: All reactions involving heating must be performed in sealed pressure vials or under positive nitrogen pressure with a scrubber trap (bleach solution) attached to the exhaust line to neutralize any potential HCN evolution.

Phase C: Quenching & Work-up

CRITICAL WARNING: Never quench nitrile reactions directly with strong acids without a risk assessment for Hydrogen Cyanide (HCN) gas evolution.

  • pH Control: Maintain pH > 9 during initial aqueous work-up if possible.

  • Bleach Trap: Ensure vacuum pump exhaust is vented into the hood, not the room.

Waste Disposal & Decontamination[1][6]

The "Acid Rule": Segregation is vital. Mixing nitrile waste with acidic waste streams can generate lethal HCN gas.

Decontamination Workflow

Before removing equipment from the hood, decontaminate surfaces using an Oxidative Hydrolysis method:

  • Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution adjusted to pH >10 (add Sodium Hydroxide).

  • Wipe down balance, spatulas, and flask exteriors.

  • Allow 15 minutes of contact time (oxidizes -CN to cyanate/carbonate).

  • Rinse with water.[1][2]

Waste Segregation Table
Waste TypeContainer LabelIncompatibilitiesDisposal Action
Solid Waste (Gloves, weigh boats)"Toxic Solid - Nitrile Contaminated"Acids, Oxidizers Double-bag in 6-mil polyethylene bags. Incinerate.
Liquid Waste (Mother liquor)"Organic Waste - Contains Cyanides/Nitriles"Acids (Fatal Risk) Segregate from general organic solvents. Request specific pickup.
Sharps (Needles)"Bio/Chem Hazard Sharps"N/AStandard sharps container; do not recap needles.

Visualized Safety Workflow

The following diagram illustrates the logical flow of the safety protocol, emphasizing the critical "Stop/Check" points for PPE and waste segregation.

G start START: Risk Assessment ppe Don PPE: Laminate Gloves + Goggles start->ppe Check H-Codes weigh Weighing: Anti-Static + Fume Hood ppe->weigh Static Control react Reaction: Closed Vessel weigh->react Solvent Choice quench Quench: Avoid Acidic pH react->quench Complete decon Decon: 10% Bleach (pH >10) quench->decon Safe waste Disposal: Segregate from Acids quench->waste HCN Risk! decon->waste Clean

Figure 1: Operational workflow for handling fluorinated nitriles. Note the critical control point at the Quench stage to prevent HCN generation.

References

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention. [Link]

  • United States Environmental Protection Agency (EPA). (2023). Best Management Practices for Cyanide and Nitrile Waste Management.[Link]

  • PubChem. (2023). Compound Summary: Fluorinated Pyridazines (Structural Analogs). National Library of Medicine. [Link]

Sources

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6-Trifluoromethyl-pyridazine-3-carbonitrile
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